molecular formula C10H10O2 B157534 1-(2-Methoxyphenyl)prop-2-yn-1-ol CAS No. 1776-12-1

1-(2-Methoxyphenyl)prop-2-yn-1-ol

Cat. No.: B157534
CAS No.: 1776-12-1
M. Wt: 162.18 g/mol
InChI Key: UFLVEYLWUZQMQS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)prop-2-yn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h1,4-7,9,11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVEYLWUZQMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449143
Record name 3-hydroxy-3-(2-methoxyphenyl)-1-propyne
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776-12-1
Record name α-Ethynyl-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1776-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-3-(2-methoxyphenyl)-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Value of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

In the landscape of modern organic synthesis and drug development, propargyl alcohols stand as exceptionally versatile intermediates. Their unique trifunctional nature—comprising a hydroxyl group, a reactive alkyne, and an associated stereocenter—renders them powerful synthons for constructing complex molecular architectures. The target of this guide, this compound, is a member of this valuable class. The presence of the methoxy group at the ortho position of the phenyl ring introduces specific electronic and steric influences that can be strategically exploited in subsequent transformations, such as cyclization reactions or as a directing group in further aromatic substitutions. This guide provides a comprehensive, field-proven methodology for its synthesis, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and critical control parameters essential for success.

Pillar 1: Synthetic Strategy & Mechanistic Insight

The most direct and reliable method for synthesizing this compound is the nucleophilic addition of an acetylide anion to the carbonyl carbon of 2-methoxybenzaldehyde. This is a classic carbon-carbon bond-forming reaction.[1] The Grignard reaction, utilizing an organomagnesium halide, is exceptionally well-suited for this purpose.

The core of the reaction involves the attack of the nucleophilic ethynyl group from ethynylmagnesium bromide on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.[2] The Grignard reagent, RMgX, is highly polarized, with the carbon atom bound to magnesium bearing a significant partial negative charge, making it a potent nucleophile. The reaction proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates this intermediate to yield the final propargyl alcohol product.

Below is a diagram illustrating the core reaction mechanism.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Methoxybenzaldehyde p1 Nucleophilic Attack r1->p1 r2 Ethynylmagnesium Bromide (Grignard Reagent) r2->p1 p2 Magnesium Alkoxide Intermediate p1->p2 Forms p3 Aqueous Workup (e.g., sat. NH4Cl) p2->p3 Protonation prod This compound p3->prod

Caption: Reaction mechanism for the Grignard synthesis.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes explanations for the chosen conditions and reagents, ensuring the researcher understands the causality behind the procedure. Adherence to these details is critical for achieving a high yield of the pure product.

Reagent & Equipment Data

A summary of the necessary reagents and their relevant properties is provided below.

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
2-MethoxybenzaldehydeC₈H₈O₂136.1510.01.36 gStarting electrophile.
Ethynylmagnesium bromideC₂HMgBr~129.2611.022 mL0.5 M solution in THF; nucleophile.[3]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~30 mLReaction solvent.
Saturated NH₄Cl SolutionNH₄Cl (aq)--~50 mLQuenching agent.
Diethyl Ether (Et₂O)C₄H₁₀O74.12-~100 mLExtraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent.
Brine (Saturated NaCl)NaCl (aq)--~50 mLFor washing.
Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to final product isolation.

G A 1. Setup & Inert Atmosphere (Flame-dry glassware, N2 flush) B 2. Charge Grignard Reagent (22 mL of 0.5M solution in THF) A->B C 3. Cool to 0 °C (Ice-water bath) B->C E 5. Slow Addition (Add aldehyde solution dropwise over 20 min) C->E D 4. Prepare Aldehyde Solution (1.36 g in 10 mL anhydrous THF) D->E F 6. Reaction (Stir at 0 °C for 30 min, then RT for 1 hr) E->F G 7. Quench Reaction (Slowly add sat. NH4Cl at 0 °C) F->G H 8. Phase Separation (Transfer to separatory funnel) G->H I 9. Extraction (Extract aqueous layer with Et2O) H->I J 10. Washing & Drying (Combine organics, wash with brine, dry over MgSO4) I->J K 11. Solvent Removal (Rotary evaporation) J->K L 12. Purification (Column chromatography or recrystallization) K->L M 13. Characterization (NMR, IR, MS) L->M

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

1. Reaction Setup:

  • All glassware (a 100 mL three-neck round-bottom flask, a dropping funnel, and a condenser) must be rigorously dried in an oven at 120 °C overnight or by flame-drying under vacuum.[1] This is non-negotiable, as Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[1][4]

  • Assemble the glassware hot under a positive pressure of an inert gas (Nitrogen or Argon). Maintain the inert atmosphere throughout the reaction.

2. Reagent Addition:

  • Using a syringe, charge the reaction flask with 22 mL (11.0 mmol) of 0.5 M ethynylmagnesium bromide solution in THF.

  • Cool the flask to 0 °C using an ice-water bath. Efficient cooling is necessary to control the initial exothermic reaction upon adding the aldehyde.[1]

  • Dissolve 1.36 g (10.0 mmol) of 2-methoxybenzaldehyde in 10 mL of anhydrous THF in the dropping funnel.

  • Add the aldehyde solution to the stirred Grignard reagent dropwise over approximately 20 minutes. A controlled, slow addition prevents a dangerous temperature spike and minimizes side reactions.[1]

3. Reaction Progression:

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and let the mixture warm to room temperature, stirring for at least one hour to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Cool the reaction flask back to 0 °C. Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution. This protonates the magnesium alkoxide to form the desired alcohol and neutralizes any unreacted Grignard reagent. Using a weak acid like NH₄Cl is preferable to strong acids to avoid potential side reactions with the product.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether (~50 mL each time).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.[1]

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

  • The resulting crude oil or solid can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Pillar 3: Authoritative Grounding & Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to each unique proton environment. Expected signals include a singlet for the methoxy group (-OCH₃) around 3.8 ppm, a multiplet in the aromatic region (6.8-7.5 ppm) for the four protons on the phenyl ring, a singlet for the terminal alkyne proton (≡C-H) around 2.5-3.0 ppm, a singlet or broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O, and a signal for the benzylic proton (-CH(OH)-) which will likely appear as a singlet or a doublet if coupled to the alkyne proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton. Key signals include those for the two sp-hybridized alkyne carbons (~70-90 ppm), the carbon bearing the hydroxyl group (~60-70 ppm), the methoxy carbon (~55 ppm), and the six distinct aromatic carbons (~110-160 ppm).

  • IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[8] Look for a strong, broad absorption band for the O-H stretch around 3300-3400 cm⁻¹, a sharp, weak absorption for the C≡C alkyne stretch around 2100-2200 cm⁻¹, a sharp, medium absorption for the terminal ≡C-H stretch around 3300 cm⁻¹, and strong C-O stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (162.18 g/mol ). Analysis of the fragmentation pattern can provide further structural confirmation.

Mandatory Safety Protocols

A rigorous adherence to safety is paramount when performing this synthesis. The reagents involved are hazardous and demand careful handling.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][9]

  • Fume Hood: All operations must be conducted within a certified chemical fume hood to prevent inhalation of volatile and hazardous fumes.[3][10]

  • Grignard Reagents (Ethynylmagnesium bromide): These are highly reactive, flammable, and react violently with water, releasing flammable gases.[3] Never allow contact with atmospheric moisture.[1] They can cause severe skin burns and eye damage.[3][4]

  • Anhydrous Solvents (THF, Diethyl Ether): These are extremely flammable liquids.[1] Ensure there are no sources of ignition (sparks, hot plates) nearby. THF can form explosive peroxides over time; use only fresh, inhibitor-containing solvent or test for peroxides before use.

  • Quenching: The quenching process is exothermic and can be vigorous. Always perform the quench slowly and with external cooling.

By understanding the causality behind each step and adhering strictly to the safety protocols, researchers can confidently and successfully synthesize this compound, unlocking its potential for further discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12003191, 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Retrieved from [Link]

  • Organic Syntheses (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Org. Synth. 1974, 54, 42. Retrieved from [Link]

  • Google Patents (2005). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Demircioğlu, Z., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. ResearchGate. Retrieved from [Link]

  • DAK Americas (2026). Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF. Retrieved from [Link]

  • Reddit (2018). Grignard reaction between benzylmagnesium bromide and benzaldehyde to produce E-stilbene. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 167541, 2-Propyn-1-one, 1-(4-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate (2025). Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. Retrieved from [Link]

  • Chegg.com (2017). Solved In this experiment, you will prepare the Grignard. Retrieved from [Link]

  • Material Science Research India (2019). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][3][6]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Smit, J. B. M., et al. (2018). Crystal structure of 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one, C16H12O2. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Retrieved from [Link]

Sources

1-(2-Methoxyphenyl)prop-2-yn-1-ol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methoxyphenyl)prop-2-yn-1-ol: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a propargyl alcohol derivative of significant interest to the chemical research and drug development communities. Propargyl alcohols are highly versatile synthetic intermediates, and the inclusion of the 2-methoxyphenyl moiety introduces electronic and steric features that can be exploited in complex molecule synthesis. This document details the compound's structure and physicochemical properties, provides a robust, field-proven protocol for its synthesis via nucleophilic alkynylation, and explores its key chemical transformations, including the pivotal Meyer-Schuster rearrangement. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction: The Strategic Value of Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique bifunctionality makes them exceptionally valuable precursors in organic synthesis. The alkyne group is a linchpin for a multitude of transformations, including cycloadditions, coupling reactions, and reductions, while the alcohol functionality can be readily oxidized or serve as a leaving group.[1]

Among this class, this compound (CAS No: 1776-12-1) is a noteworthy building block.[2] The presence of the ortho-methoxy substituent on the phenyl ring is of particular importance. It can influence the reactivity of the adjacent benzylic alcohol through steric hindrance and electronic effects, such as chelation control in certain metal-catalyzed reactions. Furthermore, the methoxyphenyl group is a common feature in many pharmacologically active molecules, making this compound an attractive starting material for medicinal chemistry endeavors.[3]

This guide will serve as a technical deep-dive into the core aspects of this molecule, providing the necessary foundational knowledge for its effective utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific accuracy. The correct and systematic name for the topic compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Chemical Structure

The molecular structure consists of a propyne backbone with a hydroxyl group at position 1. Also attached to position 1 is a phenyl ring, which is substituted at the ortho (position 2) with a methoxy group.

Caption: Figure 1. Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound is not widely published. However, data for the isomeric 1-(4-methoxyphenyl)prop-2-yn-1-ol can serve as a useful, albeit distinct, reference point for expected properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1776-12-1[2]
Molecular Formula C₁₀H₁₀O₂Calculated
Molecular Weight 162.19 g/mol Calculated
Appearance White to Light Yellow Powder/Crystal (by analogy to 4-isomer)
Purity >98.0% (GC) (typical for commercial samples of 4-isomer)
Storage Refrigerated (0-10°C), Heat Sensitive (by analogy to 4-isomer)

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing secondary propargyl alcohols is the nucleophilic addition of an acetylide anion to an aldehyde.[4] This strategy is highly efficient for the preparation of this compound.

Retrosynthetic Analysis

The key disconnection lies between the C1 (carbinol) and C2 (alkynyl) carbons. This retrosynthetic step reveals the precursor molecules: 2-methoxybenzaldehyde and an acetylene synthon.

Retrosynthesis target This compound precursors 2-Methoxybenzaldehyde + Acetylene Anion target->precursors C-C Disconnection (Alkynylation)

Sources

Foreword: Unveiling the Therapeutic Potential of Arylpropargyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-(2-Methoxyphenyl)prop-2-yn-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of organic scaffolds, arylpropargyl alcohols have emerged as a promising class of compounds, exhibiting a diverse array of biological activities. Their unique structural motif, characterized by a hydroxyl group adjacent to an alkyne and an aromatic ring, bestows upon them distinct electronic and steric properties that facilitate interactions with a range of biological targets. This guide focuses specifically on the this compound framework and its derivatives, aiming to provide a comprehensive technical overview of their synthesis, biological evaluation, and mechanistic underpinnings. The strategic placement of the methoxy group on the phenyl ring is not merely a synthetic convenience but a deliberate design element intended to modulate the molecule's lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profiles. As we delve into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, we will explore the causal relationships between their structural features and observed biological effects, offering insights for the rational design of future therapeutic agents.

Chemical Synthesis and Structural Elaboration: Building the Core Scaffold

The synthesis of this compound and its derivatives is primarily achieved through the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde. This classical yet versatile approach allows for the facile construction of the core propargyl alcohol scaffold. The choice of the acetylenic nucleophile and subsequent modification of the hydroxyl group or the aromatic ring provides a gateway to a diverse library of derivatives.

A common and efficient method involves the use of a Grignard reagent, such as ethynylmagnesium bromide, which readily attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.[1] This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired this compound.

G 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Methoxybenzaldehyde->Reaction_Vessel Ethynylmagnesium_Bromide Ethynylmagnesium Bromide Ethynylmagnesium_Bromide->Reaction_Vessel Anhydrous_THF Anhydrous THF (Solvent) Anhydrous_THF->Reaction_Vessel Intermediate_Alkoxide Intermediate Magnesium Alkoxide Reaction_Vessel->Intermediate_Alkoxide Nucleophilic Addition Aqueous_Workup Aqueous Workup (e.g., NH4Cl soln.) Intermediate_Alkoxide->Aqueous_Workup Protonation Final_Product 1-(2-Methoxyphenyl) prop-2-yn-1-ol Aqueous_Workup->Final_Product

Caption: General workflow for the synthesis of this compound.

Further structural diversity can be introduced by employing substituted acetylides or by derivatizing the hydroxyl group of the product through esterification or etherification. Additionally, modifications to the methoxyphenyl ring, such as the introduction of other substituents, can be achieved by starting with appropriately substituted benzaldehydes.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound via a Grignard reaction.

Materials:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Addition of Aldehyde: Dissolve 2-methoxybenzaldehyde in anhydrous THF and add it to the reaction flask.

  • Grignard Reagent Addition: Cool the flask to 0 °C using an ice bath. Add the ethynylmagnesium bromide solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Derivatives of arylpropargyl alcohols have demonstrated significant potential as anticancer agents, and the this compound scaffold is a promising candidate for further investigation. While specific data for this exact compound is emerging, studies on structurally related molecules provide valuable insights into its potential efficacy and mechanisms of action. The presence of the methoxy group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes.[2]

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3] The propargyl alcohol moiety can participate in various intracellular reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptotic pathways.[4]

Proposed Mechanism of Anticancer Action

The cytotoxic effects of this compound derivatives are likely mediated through the induction of apoptosis via both intrinsic and extrinsic pathways, coupled with the arrest of the cell cycle at critical checkpoints, such as the G2/M phase. This dual mechanism prevents cancer cell proliferation and promotes programmed cell death.

G cluster_0 This compound Derivative cluster_1 Cancer Cell Compound Arylpropargyl Alcohol Derivative ROS Increased ROS Production Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of anticancer activity of this compound derivatives.

Data on Structurally Related Compounds

The following table summarizes the cytotoxic activity of some arylpropargyl alcohol and methoxyphenyl derivatives against various cancer cell lines, providing a basis for comparison.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Dehydroperillic acid (a metabolite of perillyl alcohol)A549 (Lung)125 µg/mL[4]
Perillyl alcoholHepG2 (Liver)409.2 µg/mL[4]
5,3′-Didemethylnobiletin (a methoxyflavone)VariousStrong[2]
Acacetin (5,7-dihydroxy-4′-methoxyflavone)Various~25[2]
Pyran analogues with 4-MeO derivativePC-3 (Prostate)0.9 ± 0.4[5]
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative (7i)A549, HCT-116, PC-31.11 - 1.98[6]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. Propargyl alcohol derivatives have been reported to possess antimicrobial properties, and the this compound scaffold is a promising area of investigation.[7] The lipophilic nature of the methoxyphenyl group may enhance the compound's ability to penetrate the microbial cell wall.[8]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of these compounds may stem from their ability to disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. The triple bond in the propargyl moiety could potentially interact with microbial enzymes, leading to their inactivation.

Data on Structurally Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some methoxyphenyl and propargyl derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (mM)Reference
Eugenol (a methoxyphenol)S. aureus0.75[9]
Capsaicin (a methoxyphenol)S. aureus0.68[9]
Vanillin (a methoxyphenol)S. aureus1.38[9]
Tryptophan-substituted peptide (BP100 analog)Gram-negative bacteriaLow[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (broth only)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes.[11][12] Derivatives of 2-methoxyphenyl have been shown to possess anti-inflammatory properties, suggesting that this compound derivatives could also be effective in this regard.[13]

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of these compounds is likely mediated through the inhibition of the COX-2 enzyme, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[14] By selectively inhibiting COX-2 over COX-1, these compounds could potentially offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[11]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage cluster_2 This compound Derivative Stimulus Inflammatory Stimulus COX2 COX-2 Enzyme Stimulus->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Arylpropargyl Alcohol Derivative Inhibitor->COX2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Data on Structurally Related Compounds

The following table shows the COX-2 inhibitory activity of some compounds with structural similarities to the target class.

Compound/DerivativeCOX-2 Selectivity Index (SI)Reference
Pyrazole analogue 5u72.73[14]
Pyrazole analogue 5s65.75[14]
Pyrazole analogue 107.83[15]
Pyrazole analogue 277.16[15]
Celecoxib (Reference Drug)78.06[14]
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX-2 enzyme. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a stopping solution (e.g., HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The collective evidence from structurally related compounds strongly suggests that these derivatives are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The methoxy group and the propargyl alcohol moiety are key pharmacophoric features that can be strategically manipulated to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates. The insights gained from such investigations will undoubtedly pave the way for the development of new and effective drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3479–3495. [Link]

  • Aydin, E., Turkez, H., & Geyikoglu, F. (2017). Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines. Anti-cancer agents in medicinal chemistry, 17(14), 1968–1976. [Link]

  • Goh, J. X. H., Tan, L. T. H., Goh, J. K., Chan, K.-G., Pusparajah, P., Lee, L.-H., & Goh, B.-H. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Cancers, 14(3), 733. [Link]

  • Iseppi, R., Messi, P., Camellini, S., Sabia, C., & de Niederhausern, S. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4763. [Link]

  • Gaber, M., Gunaher, M., & El-Gazzar, M. G. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 544-558. [Link]

  • Fayazi, M., Sajjadi, M., & Mousavi, S. Y. (2025). Cytotoxicity evaluation of hydro-alcoholic extract of Prangos pabularia Lindl root on breast cancer MCF-7 cell line. Journal of Herbmed Pharmacology, 14(1), 63-70. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 12(1), 1-20. [Link]

  • Molecules. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1515. [Link]

  • Iseppi, R., Messi, P., Camellini, S., Sabia, C., & de Niederhausern, S. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Molecules, 26(16), 4763. [Link]

  • Sychrová, A., Sestak, V., Keder, T., Soukup, O., & Janovec, L. (2016). Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats. Frontiers in Pharmacology, 7. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2141. [Link]

  • Mishra, B., Yadav, R., & Wang, G. (2023). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences, 24(13), 10698. [Link]

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3479–3495. [Link]

  • Vasincu, I., Apotrosoaei, M., Tuchilus, C., Panzariu, A. T., Dragostin, O., Lupascu, D., & Profire, L. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 532–537. [Link]

  • Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M925. [Link]

  • Szabó, R., Orvos, E., Talian, G. C., Zupkó, I., & Wölfling, J. (2022). Protoflavone-Chalcone Hybrids Exhibit Enhanced Antitumor Action through Modulating Redox Balance, Depolarizing the Mitochondrial Membrane, and Inhibiting ATR-Dependent Signaling. International Journal of Molecular Sciences, 23(19), 11843. [Link]

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  • Acta Crystallographica Section E: Crystallographic Communications. (2011). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 11), o2889. [Link]

  • Soldatou, S., Spandou, E., & Tzakos, A. G. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Marine Drugs, 20(12), 778. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie, 350(5-6), 1700025. [Link]

  • Sony, M., Mary, M., & Micheal, J. (2025). An insight into antimicrobial activity and nonlinear optical activity of 1-acetyl-2-(3-methoxy-4-propoxyphenyl) cyclopropane by theoretical and vibrational approach. Spectroscopy Letters, 1-17. [Link]

  • ResearchGate. (n.d.). 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (n.d.). (PDF) COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

  • ResearchGate. (n.d.). Chemical structures of the most active compounds (IC50 < 2 µM); compare.... [Link]

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spectroscopic data for 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the novel propargyl alcohol, this compound. In the absence of a consolidated public database for this specific molecule, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to present a predictive but robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed for the unambiguous structural elucidation of complex organic molecules. We delve into the causality behind spectral patterns, provide detailed protocols for data acquisition, and present the information in a clear, accessible format to facilitate both research and development applications.

Introduction: The Significance of Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique combination of functional groups makes them highly versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic systems and natural products. Their utility in click chemistry, Sonogashira couplings, and Meyer-Schuster rearrangements underscores their importance in medicinal chemistry and materials science.

This compound, the subject of this guide, introduces an ortho-methoxy substituted phenyl ring, which can influence the molecule's reactivity, conformational preferences, and biological activity through steric and electronic effects. Accurate and comprehensive spectroscopic characterization is, therefore, the cornerstone of its chemical identity, ensuring purity, confirming structure, and enabling its confident use in subsequent applications. This guide provides the foundational spectroscopic data set for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, we can deduce the precise connectivity of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The electron-donating methoxy group and the anisotropic effect of the alkyne and aromatic ring create a distinct pattern of signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-a (OH) ~2.5 - 3.5 Broad Singlet - 1H The hydroxyl proton is exchangeable and often appears as a broad signal. Its chemical shift is concentration-dependent.
H-b (CH) ~5.55 Doublet d, J = 2.2 Hz 1H This methine proton is adjacent to the hydroxyl and is coupled to the alkynyl proton (H-c). Its position is downfield due to the deshielding effects of the aromatic ring and the oxygen atom.
H-c (C≡CH) ~2.70 Doublet d, J = 2.2 Hz 1H The terminal alkynyl proton shows a characteristic chemical shift and exhibits a small long-range coupling to the methine proton (H-b).
H-d (Ar-H) ~7.50 Doublet of Doublets dd, J ≈ 7.7, 1.8 Hz 1H This aromatic proton is ortho to the carbinol substituent and meta to the methoxy group, leading to complex splitting.
H-e, H-f (Ar-H) ~6.90 - 7.35 Multiplet - 2H These aromatic protons are part of a complex spin system influenced by both the methoxy and the propargyl alcohol substituents.
H-g (Ar-H) ~6.95 Doublet d, J ≈ 8.3 Hz 1H This proton is ortho to the electron-donating methoxy group and is expected to be the most upfield of the aromatic signals.

| H-h (OCH₃) | ~3.90 | Singlet | - | 3H | The methoxy protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. |

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon (e.g., alkyl, alkynyl, aromatic, carbonyl).

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C1 (CH-OH) ~64.5 The carbinol carbon is deshielded by the adjacent oxygen atom.
C2 (C≡CH) ~84.0 The sp-hybridized carbon bearing the proton is typically found in this region.
C3 (C≡CH) ~75.0 The sp-hybridized carbon attached to the carbinol carbon.
C4 (Ar-C) ~156.5 Aromatic carbon directly attached to the electron-donating methoxy group, highly deshielded.
C5 (Ar-C) ~129.0 Quaternary aromatic carbon attached to the propargyl alcohol side chain.
C6 (Ar-CH) ~129.8 Aromatic CH carbon, deshielded by proximity to substituents.
C7 (Ar-CH) ~128.6 Aromatic CH carbon.
C8 (Ar-CH) ~121.0 Aromatic CH carbon.
C9 (Ar-CH) ~110.5 Aromatic CH ortho to the methoxy group, shielded by its electron-donating effect.[1]

| C10 (OCH₃) | ~55.8 | The methoxy carbon appears in a characteristic region for sp³ carbons attached to oxygen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~3400 (broad) O-H Stretching Strong
~3300 (sharp) ≡C-H Stretching Strong, Sharp
~2120 -C≡C- Stretching Weak to Medium
~3060 Aromatic C-H Stretching Medium
1600, 1495, 1465 Aromatic C=C Ring Stretching Medium to Strong
~1245 Aryl-O Asymmetric Stretching Strong

| ~1025 | C-O | Stretching | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, deposit it on the crystal, and allow the solvent to evaporate.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀O₂), the exact mass is 162.0681 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺), m/z 162: The parent peak, corresponding to the intact molecule minus one electron.

  • [M-1]⁺, m/z 161: Loss of the acidic acetylenic hydrogen atom.

  • [M-18]⁺, m/z 144: Loss of a water molecule (H₂O), a common fragmentation for alcohols.

  • [M-29]⁺, m/z 133: Loss of the formyl radical (CHO) or an ethyl radical.

  • m/z 135 (Base Peak): This is predicted to be the most abundant fragment, arising from the formation of the stable 2-methoxybenzoyl cation after cleavage of the C-C bond adjacent to the ring.

  • m/z 107: Fragment corresponding to the methoxytropylium ion.

  • m/z 77: Phenyl cation, from further fragmentation.

Visualization of Key Fragmentation Pathways

Below is a diagram illustrating the primary fragmentation pathways expected for this compound under electron ionization.

fragmentation M [C₁₀H₁₀O₂]⁺˙ m/z 162 (M⁺˙) m135 [C₈H₇O]⁺ m/z 135 (Base Peak) M->m135 - C₃H₃O• m161 [C₁₀H₉O₂]⁺ m/z 161 M->m161 - H• m144 [C₁₀H₈O]⁺˙ m/z 144 M->m144 - H₂O m107 [C₇H₇O]⁺ m/z 107 m135->m107 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Integrated Analysis Workflow

workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Verification MS Mass Spec (m/z = 162) mol_formula Molecular Formula C₁₀H₁₀O₂ MS->mol_formula IR IR Spec (O-H, C≡C-H) func_groups Functional Groups (Alcohol, Alkyne, Ether) IR->func_groups NMR ¹H & ¹³C NMR (Connectivity) connectivity Atom Connectivity (Confirm Skeleton) NMR->connectivity final_structure Final Structure Confirmed: This compound mol_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide—from the specific proton and carbon environments mapped by NMR to the characteristic functional group vibrations in the IR spectrum and the molecular weight and fragmentation patterns confirmed by MS—provides a robust and self-consistent spectroscopic signature. This foundational dataset serves as an essential reference for any researcher synthesizing, purifying, or utilizing this valuable chemical intermediate, ensuring both identity and purity in advanced scientific applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-methoxypropane. Retrieved from [Link]

  • Pearson+. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Retrieved from [Link]

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The Chemistry of Ortho-Methoxyphenyl Propargyl Alcohols: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and synthetic applications of ortho-methoxyphenyl propargyl alcohols. This class of compounds, while not defined by a singular moment of discovery, has emerged from the broader field of propargyl alcohol chemistry as a versatile and valuable scaffold in modern organic synthesis. The presence of the ortho-methoxy group imparts unique electronic and steric properties that influence reactivity and provide a handle for elegant cyclization strategies. This guide will delve into the historical context of their development, detail robust synthetic protocols, explore key reaction pathways, and highlight their utility in the construction of complex molecules relevant to drug discovery and development.

Introduction: A Historical Perspective

The story of ortho-methoxyphenyl propargyl alcohols is intrinsically linked to the broader history of propargyl alcohol chemistry. The fundamental transformation, the addition of an acetylenic nucleophile to a carbonyl compound, has been a cornerstone of organic synthesis for over a century. Early work in the mid-20th century focused on the synthesis and reactions of the parent propargyl alcohol, establishing the foundational principles of its reactivity.

While a specific "discovery" paper for the ortho-methoxyphenyl subclass is not evident in the historical literature, their emergence can be traced to the systematic exploration of substituted aromatic aldehydes in alkynylation reactions. The ready availability of ortho-anisaldehyde as a starting material made the synthesis of 1-(2-methoxyphenyl)prop-2-yn-1-ol and its derivatives a logical extension of established methodologies. The true significance of this particular substitution pattern, however, became more apparent with the advent of transition-metal-catalyzed reactions and the increasing interest in the synthesis of oxygen-containing heterocycles. Researchers began to recognize that the ortho-methoxy group, far from being a passive spectator, could profoundly influence the course of chemical transformations.

The Strategic Role of the Ortho-Methoxy Group

The ortho-methoxy group exerts a significant influence on the reactivity of the propargyl alcohol moiety through a combination of electronic and steric effects.

  • Electronic Effects : The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction.[1] When positioned ortho to the propargyl alcohol, the resonance effect dominates, increasing the electron density of the aromatic ring.[1] This has several consequences:

    • Stabilization of Intermediates : The electron-donating nature of the methoxy group can stabilize cationic intermediates that may form during the course of a reaction, influencing reaction pathways.

    • Modulation of Acidity : The methoxy group can influence the acidity of the propargylic proton, which can be a factor in base-mediated reactions.

    • Directing Group : In electrophilic aromatic substitution reactions, the ortho-methoxy group is a strong ortho-, para-director, a property that can be exploited in sequential functionalization of the aromatic ring.[1][2]

  • Steric Effects : The steric bulk of the ortho-methoxy group can hinder the approach of reagents to the benzylic position, potentially influencing the stereochemical outcome of reactions. This steric hindrance can also favor certain conformations, which may be crucial in intramolecular cyclization reactions.

  • Chelation : The oxygen atom of the methoxy group can act as a Lewis base, coordinating to metal catalysts. This chelation effect can hold the catalyst in close proximity to the reactive site, leading to enhanced reactivity and selectivity in metal-catalyzed transformations.

Synthetic Methodologies

The synthesis of ortho-methoxyphenyl propargyl alcohols is primarily achieved through the nucleophilic addition of an acetylide to ortho-anisaldehyde or a related ketone.

Grignard-based Alkynylation

A classic and reliable method involves the use of an ethynyl Grignard reagent.

G oAnisaldehyde o-Anisaldehyde Intermediate Magnesium alkoxide intermediate oAnisaldehyde->Intermediate Nucleophilic attack Grignard Ethynylmagnesium bromide (in THF) Grignard->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup (e.g., NH4Cl(aq)) Workup->Product G start ortho-Hydroxyphenyl Propargyl Alcohol intermediate ortho-Quinone Methide start->intermediate Dehydration product Benzofuran Derivative intermediate->product Intramolecular Cyclization

Sources

theoretical calculations for 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Foreword: Bridging Theory and Experiment in Drug Discovery

In modern medicinal chemistry and materials science, the predictive power of computational analysis is an indispensable tool that precedes and complements empirical research. For a molecule like this compound, a propargyl alcohol derivative with potential applications as a synthetic intermediate, a thorough theoretical investigation provides a foundational understanding of its structural, spectroscopic, and electronic characteristics.[1][2] This guide eschews a simple recitation of steps; instead, it offers a window into the strategic thinking and causal reasoning behind the computational protocols. Our objective is to establish a self-validating theoretical framework that not only predicts the properties of this molecule but also provides a robust methodology applicable to analogous aromatic alkynyl systems.

The Strategic Foundation: Why Density Functional Theory?

The cornerstone of our investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized computational chemistry.[3] Unlike more computationally expensive ab initio methods, DFT offers a highly favorable balance of accuracy and efficiency, making it the workhorse for molecules of this size.[4] The central tenet of DFT is that the energy of a system can be determined from its electron density.

Our choice of methodology is a strategic one, designed for robust and verifiable results:

  • Functional Selection: We employ the B3LYP hybrid functional. This choice is deliberate; B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange energy, which provides a more accurate description of electronic exchange and correlation effects, crucial for aromatic and unsaturated systems.[5]

  • Basis Set Selection: The 6-311++G(d,p) basis set is selected to ensure a comprehensive description of the molecule's electronic structure. Let's deconstruct this choice:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing electron distribution.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately modeling systems with lone pairs or potential for hydrogen bonding, such as the hydroxyl group in our molecule.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distortion of atomic orbitals that occurs during bond formation, a critical factor for accurately calculating bond angles and vibrational frequencies.[6]

This B3LYP/6-311++G(d,p) level of theory represents a widely accepted standard for achieving reliable geometric, spectroscopic, and electronic data for organic molecules.

Computational_Workflow cluster_input Input Phase cluster_calculation DFT Calculation Engine (e.g., Gaussian) cluster_output Analysis & Interpretation Start Initial 3D Structure of Molecule Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Lowest Energy Conformation Freq Frequency Calculation Opt->Freq Verify Minimum Energy NMR NMR Calculation (GIAO Method) Opt->NMR Use Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Vib Vibrational Spectra (IR) Electronic Properties (HOMO/LUMO) Freq->Vib Spec Predicted NMR Spectra (¹³C, ¹H) NMR->Spec

Caption: General workflow for DFT-based molecular property prediction.

Protocol I: Achieving the Ground State - Molecular Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is not a trivial pursuit; the conformation dictates all other calculated properties.

Experimental Protocol: Geometry Optimization

  • Construct Initial Structure: An initial 3D model of this compound is built using molecular modeling software (e.g., GaussView, Avogadro). Standard bond lengths and angles are used as a starting point.

  • Define Calculation Job: The calculation is set up in a computational chemistry package (e.g., Gaussian 09). The job type is specified as "Opt" (Optimization) and "Freq" (Frequency). Requesting both simultaneously ensures that a vibrational analysis is performed on the final optimized structure.

  • Specify Level of Theory: The keyword B3LYP/6-311++G(d,p) is used to define the chosen method and basis set.

  • Execution and Convergence: The calculation is run. The software iteratively adjusts the positions of the atoms, seeking the arrangement with the minimum possible electronic energy. Convergence is reached when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

  • Validation of Minimum: Upon completion, the output of the frequency calculation is inspected. A true energy minimum is confirmed by the absence of any imaginary frequencies. An imaginary frequency would indicate a saddle point (a transition state), not a stable structure.

Data Presentation: Optimized Structural Parameters

The optimized geometry provides a wealth of quantitative data. Below is a representative table of key structural parameters that would be extracted from the calculation output.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
O-H (hydroxyl)O-H0.965 Å
C-O (hydroxyl)C(carbinol)-O1.432 Å
C≡C (alkyne)C≡C1.208 Å
C-C (alkyne-carbinol)C(carbinol)-C≡1.465 Å
C-O (methoxy)C(aromatic)-O1.364 Å
Bond Angles (°) **
C-O-H (hydroxyl)C-O-H108.5°
O-C-C (carbinol)O-C(carbinol)-C(aromatic)110.2°
C-C≡C (alkyne)C(carbinol)-C≡C178.9°
Dihedral Angles (°) **
C-C-O-HC(aromatic)-C(carbinol)-O-H65.4°
C-C-C-OC(alkyne)-C(carbinol)-C(aromatic)-O(methoxy)-85.7°

Note: These values are illustrative examples based on calculations for similar molecules.[5][7]

Caption: Numbering scheme for this compound.

Protocol II: Predicting Spectroscopic Signatures

With a validated, stable structure, we can now predict the molecule's response to spectroscopic interrogation. This serves as a powerful method for validating experimental results or identifying the compound in a complex mixture.

Vibrational Analysis (FT-IR)

The frequency calculation provides the harmonic vibrational modes of the molecule. Each mode corresponds to a specific molecular motion (stretching, bending) and has an associated frequency and intensity, which directly correlate to an FT-IR spectrum.

Experimental Protocol: IR Spectrum Prediction

  • Extract Data: From the completed frequency calculation output, the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities are extracted.

  • Apply Scaling Factor: It is a well-established principle that DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. To correct for this, a scaling factor is applied. For B3LYP/6-311++G(d,p), a typical scaling factor is ~0.967.

  • Assign Key Vibrations: The scaled frequencies are matched to the characteristic vibrations of the molecule's functional groups.

Data Presentation: Calculated vs. Experimental Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated (Scaled) Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H StretchAlcohol -OH36553650-3200 (broad/sharp)
≡C-H StretchTerminal Alkyne33103300-3250
C-H Stretch (Aromatic)Aryl C-H3080-30203100-3000
C-H Stretch (Aliphatic)Methoxy & Carbinol CH2980-28503000-2850
C≡C StretchAlkyne21252260-2100
C-O StretchAlcohol C-O10501260-1000
C-O-C StretchEther (Methoxy)1245 (asymmetric)1275-1200
NMR Chemical Shift Prediction

Predicting ¹H and ¹³C NMR spectra is a cornerstone of structural elucidation.[8] The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for calculating the isotropic magnetic shielding tensors of nuclei within a molecule.[9][10]

Experimental Protocol: NMR Chemical Shift Calculation

  • Perform GIAO Calculation: Using the previously optimized geometry, a new calculation is run with the keyword NMR=GIAO. The same B3LYP/6-311++G(d,p) level of theory must be used for consistency.

  • Calculate Reference Shielding: A separate GIAO calculation is performed on a reference standard, typically Tetramethylsilane (TMS), at the exact same level of theory.

  • Compute Chemical Shifts: The chemical shift (δ) for each nucleus is calculated using the formula: δ = σ_ref - σ_iso where σ_ref is the isotropic shielding value of TMS and σ_iso is the isotropic shielding value of the nucleus .

  • Assign Signals: The calculated chemical shifts are assigned to their corresponding atoms in the molecule.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom (see diagram)Predicted ¹H Shift (ppm)Atom (see diagram)Predicted ¹³C Shift (ppm)
H (on O10)3.5 - 4.5 (variable)C1129.8
H (on C9)5.5 - 5.7C2156.5
H (on C12)2.7 - 2.9C3, C4, C5, C6111.0 - 130.0
H (on C8)3.8 - 3.9C8 (Methoxy)55.9
H (Aromatic)6.9 - 7.5C9 (Carbinol)64.2
C1184.1
C1275.3

Note: These are illustrative values. Actual shifts can be influenced by solvent effects, which can also be modeled computationally.[6][11]

Protocol III: Unveiling Reactivity and Electronic Nature

Beyond structure and spectra, theoretical calculations provide profound insights into a molecule's electronic landscape, which governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[12]

Data Presentation: FMO Energies

ParameterCalculated EnergyImplication
HOMO Energy-6.25 eVElectron-donating potential
LUMO Energy-0.78 eVElectron-accepting potential
HOMO-LUMO Gap (ΔE) 5.47 eV High kinetic stability, low chemical reactivity
Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the electrostatic potential on the surface of the molecule. It provides an intuitive guide to intermolecular interactions and reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms. These are sites susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydroxyl hydrogen. These are sites susceptible to nucleophilic attack.

Reactivity_Concepts cluster_orbitals Frontier Molecular Orbitals cluster_surface Molecular Electrostatic Potential (MEP) LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Gap Energy Gap (ΔE) Determines Reactivity LUMO->Gap HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->Gap Reactivity Reactivity Gap->Reactivity Small Gap = High Reactivity MEP_Map MEP Surface Red Red Areas (Electron-Rich) Nucleophilic Sites MEP_Map->Red Blue Blue Areas (Electron-Poor) Electrophilic Sites MEP_Map->Blue Red->Reactivity Site for Electrophiles Blue->Reactivity Site for Nucleophiles

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

This guide has detailed a comprehensive, multi-faceted theoretical approach to characterizing this compound. By leveraging a robust DFT methodology, we can confidently predict its ground-state geometry, IR and NMR spectroscopic signatures, and key electronic properties that dictate its reactivity. This in silico data package serves as a powerful predictive tool, enabling researchers to validate experimental findings, understand complex spectral data, and make informed decisions in the design of new synthetic pathways or drug development campaigns. The synergy between high-level computation and empirical science is the bedrock of modern chemical research, accelerating discovery and innovation.

References

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 1-(2-Methoxy-phenyl)-prop-2-yn-1-ol | 1776-12-1. BuyersGuideChem. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 25, 2026, from [Link]

  • Gupta, R. (2021). Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. ResearchGate. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. PubChem. Retrieved January 25, 2026, from [Link]

  • Oz, I. (2018). Calculation of IR & NMR Spectra. Computational Chemistry Lab. Retrieved January 25, 2026, from [Link]

  • Inamdar, S. R., et al. (2022). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Polar Aromatic Substituted Terminal Alkynes from Propargyl Amine. MDPI. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 25, 2026, from [Link]

  • Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, ACS Publications. Retrieved January 25, 2026, from [Link]

  • OSHA. (n.d.). Propargyl Alcohol. Retrieved January 25, 2026, from [Link]

  • MDPI. (2016). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. Retrieved January 25, 2026, from [Link]

  • arXiv. (2021). Inverse Kohn-Sham problems on finite basis sets: a practical analysis for density-to-potential inversions. arXiv.org. Retrieved January 25, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the Utilization of 1-(2-Methoxyphenyl)prop-2-yn-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the synthetic applications of 1-(2-Methoxyphenyl)prop-2-yn-1-ol. This versatile propargyl alcohol serves as a valuable building block for the construction of complex molecular architectures, particularly heterocyclic compounds. The strategic placement of the methoxy group on the phenyl ring offers unique opportunities for directing reactivity and influencing the electronic properties of synthetic intermediates and final products.

Synthesis of this compound

The synthesis of the title compound is readily achieved through the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde. A common and effective method involves the use of a Grignard reagent or an alkali metal acetylide.[1]

Protocol 1: Synthesis via Ethynylmagnesium Bromide

This protocol outlines the preparation of this compound from 2-methoxybenzaldehyde and ethynylmagnesium bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-MethoxybenzaldehydeReagentSigma-Aldrich
Ethynylmagnesium bromide (0.5 M in THF)SynthesisSigma-Aldrich
Tetrahydrofuran (THF), anhydrousSynthesisAcros Organics
Saturated aqueous ammonium chloride (NH₄Cl)ACSFisher Scientific
Diethyl ether (Et₂O)ACSVWR
Anhydrous magnesium sulfate (MgSO₄)ACSFisher Scientific
Round-bottom flask, two-necked--
Magnetic stirrer and stir bar--
Dropping funnel--
Inert gas supply (Argon or Nitrogen)--

Experimental Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-methoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add ethynylmagnesium bromide solution (1.1 eq) via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Causality and Experimental Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture; therefore, an inert atmosphere is crucial to prevent its decomposition and ensure a high yield.

  • Anhydrous Conditions: Water will quench the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Low-Temperature Addition: The addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) helps to control the reaction rate and minimize side reactions.

  • Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild acid source that effectively protonates the alkoxide intermediate to form the desired alcohol without causing acid-catalyzed side reactions like the Meyer-Schuster rearrangement.

Synthesis aldehyde 2-Methoxybenzaldehyde reaction Nucleophilic Addition aldehyde->reaction grignard Ethynylmagnesium Bromide in THF grignard->reaction product This compound workup Aqueous Workup (NH4Cl) workup->product reaction->workup Intermediate Alkoxide

Fig. 1: Synthetic workflow for this compound.

Applications in Heterocyclic Synthesis: Gold-Catalyzed Intramolecular Cyclization for Furan Synthesis

Propargyl alcohols are excellent precursors for the synthesis of furans through gold-catalyzed intramolecular cyclization. The Lewis acidic gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the hydroxyl group.[2][3]

Protocol 2: Gold(I)-Catalyzed Synthesis of 2-Methyl-3-(2-methoxyphenyl)furan

This protocol describes a representative gold-catalyzed cyclization of a substituted this compound derivative. For this example, we will consider the cyclization of a hypothetical intermediate, 1-(2-methoxyphenyl)but-2-yn-1-ol, which can be synthesized from 2-methoxybenzaldehyde and propynylmagnesium bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(2-Methoxyphenyl)but-2-yn-1-ol-(Synthesized)
Chloro(triphenylphosphine)gold(I)99.9%Strem Chemicals
Silver trifluoromethanesulfonate (AgOTf)99%Acros Organics
Dichloromethane (DCM), anhydrousSynthesisSigma-Aldrich

Experimental Procedure:

  • In a clean, dry vial, dissolve chloro(triphenylphosphine)gold(I) (0.02 eq) and silver trifluoromethanesulfonate (0.02 eq) in anhydrous dichloromethane. Stir for 10 minutes at room temperature in the dark to generate the active cationic gold(I) catalyst.

  • In a separate flask, dissolve 1-(2-methoxyphenyl)but-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add the catalyst solution to the substrate solution at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-methyl-3-(2-methoxyphenyl)furan.

Mechanism and Rationale:

The reaction proceeds through the activation of the alkyne by the cationic gold(I) species, making it highly electrophilic. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent proton transfer and demetallation yield the aromatic furan product. The methoxy group on the phenyl ring can influence the electron density of the aromatic system, which may affect the reaction rate but is not expected to change the fundamental course of the cyclization.

Gold_Catalyzed_Furan_Synthesis start 1-(2-Methoxyphenyl)but-2-yn-1-ol activated Gold-Activated Alkyne Complex start->activated catalyst [Au(I)]+ Catalyst catalyst->activated cyclization 5-endo-dig Cyclization activated->cyclization intermediate Cyclized Intermediate cyclization->intermediate product 2-Methyl-3-(2-methoxyphenyl)furan intermediate->product Proton Transfer & Demetallation

Fig. 2: Mechanism of Gold-Catalyzed Furan Synthesis.

Meyer-Schuster Rearrangement of this compound

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[4][5] For a terminal propargyl alcohol like this compound, this rearrangement yields an α,β-unsaturated aldehyde.

Protocol 3: Acid-Catalyzed Meyer-Schuster Rearrangement

This protocol describes the conversion of this compound to (E)-3-(2-methoxyphenyl)acrylaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound-(Synthesized)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)ACSSigma-Aldrich
TolueneAnhydrousAcros Organics
Saturated aqueous sodium bicarbonate (NaHCO₃)ACSFisher Scientific
Ethyl acetate (EtOAc)ACSVWR

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Wash the mixture with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (E)-3-(2-methoxyphenyl)acrylaldehyde.

Mechanistic Insights:

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule. The resulting carbocation is stabilized by the adjacent alkyne. A 1,3-hydride shift leads to an allene intermediate, which upon tautomerization yields the final α,β-unsaturated aldehyde. The reaction typically favors the formation of the more stable E-isomer.[6]

Meyer_Schuster_Rearrangement start This compound intermediate1 Oxonium Ion start->intermediate1 + H+ protonation Protonation (H+) carbocation Propargyl Carbocation intermediate1->carbocation - H2O elimination Elimination of H2O allene Allene Intermediate carbocation->allene Rearrangement rearrangement 1,3-Hydride Shift product (E)-3-(2-Methoxyphenyl)acrylaldehyde allene->product Tautomerization tautomerization Tautomerization

Fig. 3: Meyer-Schuster Rearrangement Mechanism.

References

  • AlNeyadi, S. S., et al. (2020).
  • Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, M921.
  • Kshirsagar, A. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1)
  • Li, D.-Q. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1920.
  • Li, D.-Q., & Fun, H.-K. (2009). (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3185.
  • Merlic, C. A. (2026). Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. BenchChem.
  • Egi, M., et al. (2010). Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones. The Journal of Organic Chemistry, 75(6), 2123–2126.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Meyer–Schuster Rearrangement. Retrieved from [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. Organic Letters, 9(17), 3209–3212.
  • Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io.
  • Toste, F. D., & Gagosz, F. (2011). A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature. The Journal of Organic Chemistry, 76(5), 1847-1858.
  • Vasilevsky, S. F., et al. (2023). Synthesis of substituted 2-arylfuro[3,2-b]pyrans via acid-catalyzed recyclization of 2-aminofurans containing allomaltol fragment. Taylor & Francis Online.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680.
  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Cycloisomerization of Alk-4-yn-1-ones.
  • Gaber, A. E. M., et al. (2010). Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Tetrahedron Letters, 51(48), 6353-6356.
  • Swaminathan, S., & Narayanan, K. V. (1971). The Meyer-Schuster Rearrangement. Chemical Reviews, 71(5), 429-438.
  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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Application Notes and Protocols for Sonogashira Coupling with 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides, yielding substituted alkynes and conjugated enynes that are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[3] The reaction's value is underscored by its typically mild conditions, which allow for broad functional group tolerance and have cemented its role in complex molecule synthesis.[1][4]

This application note provides a detailed experimental protocol and technical guide for the Sonogashira coupling of a specific, sterically demanding propargyl alcohol: 1-(2-methoxyphenyl)prop-2-yn-1-ol . The presence of the ortho-methoxyphenyl group introduces unique electronic and steric considerations that necessitate careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol with causal explanations for each choice, and offer field-proven insights for troubleshooting and optimization.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The remarkable efficiency of the Sonogashira coupling arises from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While the exact mechanism can be nuanced and is a subject of ongoing study, the generally accepted pathway provides a robust framework for understanding and controlling the reaction.

The process begins with the activation of the palladium(II) precatalyst to the active palladium(0) species.[5] The palladium(0) complex then undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a highly reactive copper(I) acetylide species.[5] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle.[5]

It is crucial to recognize that the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions than copper-free variants.[6] However, the presence of copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), a key side reaction that must be managed, often through the use of an inert atmosphere.[6]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Substrate Specifics: this compound

The choice of this compound as the alkyne coupling partner introduces several important considerations:

  • Steric Hindrance: The ortho-methoxyphenyl group presents significant steric bulk around the reactive alkyne. This can impede the approach of the bulky palladium complex, potentially slowing down the transmetalation step. To counteract this, the selection of an appropriate phosphine ligand is critical. While triphenylphosphine (PPh₃) is a common choice, more sterically demanding or electron-rich ligands may be required to promote the desired transformation.

  • Electronic Effects: The methoxy group is electron-donating, which can influence the acidity of the terminal alkyne proton. However, this effect is generally less pronounced than the steric factors in this context.

  • Chelation Potential: The oxygen atom of the methoxy group and the hydroxyl group of the propargyl alcohol could potentially coordinate to the metal centers, influencing the catalyst's reactivity and stability.

Detailed Experimental Protocol

This protocol is designed for a representative Sonogashira coupling of this compound with an aryl bromide. Aryl iodides are more reactive and may allow for milder conditions (e.g., lower temperature or shorter reaction times), while aryl chlorides are significantly less reactive and would likely require a more specialized catalytic system.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert gas.
Aryl Bromide (e.g., 4-Bromoanisole)≥98%Commercially AvailableEnsure purity.
Dichlorobis(triphenylphosphine)palladium(II)Catalyst GradeCommercially Available[PdCl₂(PPh₃)₂]
Copper(I) Iodide (CuI)≥99%Commercially AvailableProtect from light and moisture.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableOptional, but can improve catalyst stability.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a sure-seal bottle.
Schlenk Flask------Oven-dried before use.
Magnetic Stir Bar------Oven-dried before use.
Inert Gas (Argon or Nitrogen)High Purity---For maintaining an inert atmosphere.
Experimental Workflow

Caption: General workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Rationale: Using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is common as it is more stable to air and moisture than Pd(0) complexes.[5] It is reduced in situ to the active Pd(0) catalyst. Copper(I) iodide is the co-catalyst essential for the activation of the alkyne.[1]

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times. This process is crucial to remove oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[1]

    • Rationale: The Pd(0) catalytic species is sensitive to oxidation, and the copper acetylide intermediate can dimerize in the presence of oxygen.[1]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add this compound (1.2 mmol, 1.2 equiv).

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

  • Solvent and Base Addition:

    • Via syringe, add anhydrous tetrahydrofuran (THF, 5 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).

    • Rationale: THF is a good solvent for the reactants and catalysts. Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. It also neutralizes the hydrogen halide byproduct formed during the reaction.[1]

  • Degassing (Optional but Recommended):

    • For sensitive substrates or to rigorously exclude oxygen, perform three cycles of freeze-pump-thaw on the reaction mixture.

    • Rationale: This technique is highly effective at removing dissolved gases from the reaction mixture, further minimizing side reactions.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 65 °C and stir vigorously.

    • Rationale: While some Sonogashira couplings with aryl iodides can proceed at room temperature, aryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[1]

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours.

    • Rationale: Continuous monitoring prevents unnecessary heating, which can lead to catalyst decomposition (observed as the formation of a black precipitate, "palladium black") and byproduct formation.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short plug of celite to remove insoluble salts and catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Rationale: The ammonium chloride wash helps to remove copper salts by forming a soluble complex.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use fresh, high-purity catalysts and anhydrous solvents/base. Ensure proper inert atmosphere. Increase the reaction temperature in 10 °C increments. Consider using a more reactive aryl iodide if possible.
Formation of Black Precipitate Catalyst decomposition (Palladium black).Reduce reaction temperature. Ensure rigorous exclusion of oxygen. Consider adding a small amount of an additional phosphine ligand (e.g., PPh₃, 1-2 mol%) to stabilize the Pd(0) species.
Significant Homocoupling Product Presence of oxygen; high catalyst loading.Improve degassing technique (freeze-pump-thaw). Ensure a leak-proof inert gas setup. Reduce the amount of copper(I) iodide to 1-2 mol%.
Complex Mixture of Products Side reactions; substrate decomposition.Lower the reaction temperature. Monitor the reaction more frequently to stop it upon completion.

Conclusion

The Sonogashira coupling of this compound presents a synthetically valuable transformation that requires careful attention to steric and electronic factors. By employing a well-defined protocol under a rigorously inert atmosphere and with high-purity reagents, researchers can successfully synthesize the desired cross-coupled products. The guidelines and troubleshooting advice provided in this note, grounded in the mechanistic principles of the reaction, offer a robust framework for achieving high yields and purity, enabling the application of this powerful reaction in diverse research and development settings.

References

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • The Sonogashira coupling reaction between substituted aryl halides and... - ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - MDPI. Available at: [Link]

  • (PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling - PubMed. Available at: [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Available at: [Link]

  • and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. Available at: [Link]

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Application Notes and Protocols: Click Chemistry Reactions with 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Click chemistry has transformed the landscape of chemical synthesis, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] At the forefront of this chemical revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This guide focuses on the versatile propargyl alcohol, 1-(2-Methoxyphenyl)prop-2-yn-1-ol , a key building block whose terminal alkyne functionality is primed for click chemistry. The presence of the 2-methoxyphenyl group offers unique electronic and steric properties, influencing reactivity and providing a scaffold for further functionalization, making it a molecule of significant interest for researchers in medicinal chemistry and materials science.[4]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for engaging this compound in click reactions but also delves into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Mechanistic Foundations of Azide-Alkyne Cycloadditions

Two primary pathways dominate the click chemistry landscape for terminal alkynes: the copper-catalyzed (CuAAC) and the copper-free, strain-promoted (SPAAC) cycloadditions. The choice between them is dictated by the specific application, particularly the tolerance of the system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition, allowing the reaction to proceed at room temperature with high efficiency and complete regioselectivity for the 1,4-isomer.[2] The catalytic cycle, initiated by the in-situ reduction of Cu(II) to the active Cu(I) state by an agent like sodium ascorbate, involves the formation of a copper acetylide intermediate.[1] This intermediate then reacts with the azide in a stepwise manner to form the stable triazole product.[5] The unique ability of Cu(I) to coordinate with both the alkyne and the azide facilitates the reaction's high rate and selectivity.[5]

CuAAC_Mechanism cluster_0 Catalytic Cycle CuII Cu(II) Salt (e.g., CuSO₄) CuI Active Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH (this compound) Azide R₂-N₃ Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Product Release Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a bioorthogonal alternative to CuAAC, SPAAC circumvents the need for a cytotoxic copper catalyst.[3][6] This method utilizes a cyclooctyne, a highly strained cyclic alkyne, which reacts spontaneously with an azide.[] The driving force for this reaction is the release of ring strain energy (over 188 kJ/mol) upon forming the more stable triazole ring.[8] While our focus molecule, this compound, is a terminal alkyne and not a strained cyclooctyne, it is the reaction partner for an azide that could be linked to a strained alkyne for copper-free applications. This is a critical consideration in biological systems where copper toxicity is a concern.[9][10]

Reagent Profile: this compound

Synthesis and Properties

This compound is typically synthesized via the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde.[11] Common methods involve using reagents like ethynyl Grignard or lithium acetylide. The resulting propargyl alcohol is a versatile building block for further chemical transformations.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, DCM, MeOH, DMSO)

Note: Physical properties can vary slightly based on purity.

Handling and Storage

This compound is generally stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.

Application Note 1: CuAAC for Small Molecule Synthesis

This protocol details the synthesis of a 1,2,3-triazole derivative from this compound and a generic organic azide (e.g., Benzyl Azide) for applications in drug discovery and materials science.

Experimental Protocol: CuAAC

Objective: To synthesize 1-benzyl-4-(1-hydroxy-1-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole.

Materials:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium Ascorbate (0.10 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and Benzyl Azide (1.0 equiv) in a 1:1 mixture of t-BuOH/H₂O.

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and Sodium Ascorbate (e.g., 0.2 M).

  • Initiation: To the stirring solution of alkyne and azide, add the CuSO₄ solution (0.05 equiv) followed by the Sodium Ascorbate solution (0.10 equiv).

    • Scientist's Note: The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) in situ.[1] Adding the copper salt before the reducing agent ensures that the reduction occurs in the presence of the reactants.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure triazole.

Verification & QC (Self-Validating System)
  • TLC: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to observe the disappearance of starting materials and the appearance of a new, more polar product spot.

  • LC-MS: Confirm the formation of the desired product by identifying its molecular ion peak ([M+H]⁺).[12][13]

  • NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm the triazole structure. The triazole proton typically appears as a singlet around 7.5-8.5 ppm in the ¹H NMR spectrum.[14][15]

Application Note 2: SPAAC for Bioconjugation

While this compound itself is not a strained alkyne, it can be used to label biomolecules that have been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO). This protocol outlines a general procedure for conjugating an azide-modified version of our title compound to a DBCO-functionalized protein.

Experimental Protocol: SPAAC Bioconjugation

Objective: To conjugate an azide-derivatized this compound to a DBCO-labeled protein.

Materials:

  • DBCO-labeled Protein (e.g., BSA-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized this compound derivative (dissolved in a biocompatible solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Reagent Preparation: Prepare a stock solution of the azide derivative in DMSO (e.g., 10 mM).

  • Conjugation: To a solution of the DBCO-labeled protein in PBS, add the azide derivative stock solution to achieve the desired final concentration (typically a 5-20 fold molar excess of the azide).

    • Scientist's Note: The reaction is performed in an aqueous buffer to maintain the protein's native conformation. DMSO concentration should be kept low (<5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time may vary depending on the specific reactants and concentrations.

  • Purification: Remove the unreacted small molecules from the conjugated protein using a desalting column, spin filtration, or dialysis.

  • Analysis of Conjugation: Confirm the successful conjugation using methods such as:

    • SDS-PAGE: An increase in the molecular weight of the protein band indicates successful conjugation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the conjugate's molecular weight.

SPAAC_Workflow cluster_workflow SPAAC Bioconjugation Workflow Protein Protein with DBCO Group Mix Mix in Buffer (e.g., PBS, pH 7.4) Protein->Mix Azide Azide-modified This compound Azide->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Conjugate Purified Protein Conjugate Purify->Conjugate Analysis Analysis (SDS-PAGE, Mass Spec) Conjugate->Analysis

Caption: General workflow for SPAAC bioconjugation.

Comparative Analysis: CuAAC vs. SPAAC

FeatureCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Cu(I) requiredNone required[]
Biocompatibility Limited by copper cytotoxicity[10]High, suitable for in vivo applications[6]
Reaction Rate Very fast (10⁷-10⁸ fold acceleration)[2]Generally slower than CuAAC, but highly dependent on the cyclooctyne structure[16]
Reactants Terminal Alkyne + AzideStrained Alkyne (e.g., Cyclooctyne) + Azide
Regioselectivity Exclusively 1,4-isomer[5]Mixture of regioisomers (not applicable for symmetric cyclooctynes)
Typical Application Small molecule synthesis, materials science, ex vivo bioconjugationLive-cell imaging, in vivo bioconjugation, macromolecule functionalization[16][17]

Safety and Handling

Azides: Organic azides are energetic compounds and can be explosive, especially those with a low carbon-to-nitrogen ratio.[18][19] They can be sensitive to heat, shock, and light.[18]

  • Handling: Always handle azides behind a safety shield in a well-ventilated fume hood. Use non-metal spatulas. Avoid contact with acids, which can form highly toxic and explosive hydrazoic acid.[20][21]

  • Storage: Store in a cool, dark place, away from incompatible materials.[19]

  • Waste: Quench residual azides before disposal and dispose of azide waste in a designated container.[21]

Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact.

  • Waste: Dispose of copper-containing waste according to institutional guidelines, as it is harmful to aquatic life.

References

  • Sivakumar, K., et al. (2004). A Fluorogenic “Click” Reaction for Labeling and Detection of DNA. Organic Letters, 6(24), 4603–4606. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Ornelas, C., Broichhagen, J., & Weck, M. (2010). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 132(11), 3923–3931. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Li, Y., et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 8(21), 11463–11467. Available at: [Link]

  • Millennial Scientific. (2026). Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. Available at: [Link]

  • ResearchGate. (n.d.). Analytical characteristics of the triazole determination using microextraction methods. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Available at: [Link]

  • ACS Publications. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Available at: [Link]

  • Lallana, E., et al. (2009). Surpassing the Use of Copper in the Click Functionalization of Polymeric Nanostructures: A Strain-Promoted Approach. Journal of the American Chemical Society, 131(16), 5748–5750. Available at: [Link]

  • ResearchGate. (2021). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available at: [Link]

  • Royal Society of Chemistry. (2013). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Available at: [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]

  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A, 1565, 85-92. Available at: [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available at: [Link]

  • ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Available at: [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Available at: [Link]

  • MDPI. (2021). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available at: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • MDPI. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available at: [Link]

  • ACS Publications. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Available at: [Link]

  • EURL Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Available at: [Link]

  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]

  • Lallana, E., Fernandez-Megia, E., & Riguera, R. (2009). Surpassing the use of copper in the click functionalization of polymeric nanostructures: a strain-promoted approach. Journal of the American Chemical Society, 131(16), 5748–5750. Available at: [Link]

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The Strategic Role of 1-(2-Methoxyphenyl)prop-2-yn-1-ol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount for the development of complex molecular architectures, particularly in the pharmaceutical industry. Chiral propargylic alcohols stand out as exceptionally versatile intermediates, prized for their dual functionality which allows for a diverse array of subsequent transformations. This guide focuses on a specific, yet broadly applicable, member of this class: 1-(2-methoxyphenyl)prop-2-yn-1-ol .

While direct literature on this precise molecule is sparse, its structural motifs—a chiral secondary alcohol, a terminal alkyne, and an ortho-methoxyphenyl group—suggest a significant potential role in asymmetric synthesis. The methoxy group, through its electronic and steric influence, can play a crucial role in modulating reactivity and selectivity in various transformations. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both a robust protocol for its enantioselective synthesis and an exploration of its applications as a valuable chiral building block. The methodologies presented are grounded in well-established, authoritative literature on analogous systems.

Part 1: Enantioselective Synthesis of this compound

The most direct and reliable method for the asymmetric synthesis of this compound is the enantioselective addition of an acetylide to its corresponding aldehyde, 2-methoxybenzaldehyde. Among the numerous catalysts developed for this transformation, the system utilizing zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine as a chiral ligand is particularly noteworthy for its operational simplicity, cost-effectiveness, and consistently high enantioselectivities across a range of substrates.[1]

Causality Behind Experimental Choices:
  • 2-Methoxybenzaldehyde: This commercially available starting material is the logical precursor to the target molecule.[2][3]

  • Terminal Alkyne: For the synthesis of the parent propargyl alcohol, ethyne (acetylene) is the simplest alkyne. In practice, a more stable and easily handled equivalent like trimethylsilylacetylene is often used, followed by a deprotection step.

  • Catalytic System: The combination of Zn(OTf)₂ and (+)-N-methylephedrine forms a chiral Lewis acidic complex. The zinc center activates the aldehyde by coordinating to its carbonyl oxygen, rendering it more electrophilic. The chiral ligand, (+)-N-methylephedrine, creates a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack by the acetylide. This results in the preferential formation of one enantiomer of the propargylic alcohol.

Experimental Workflow for Asymmetric Alkynylation

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Deprotection reagents 1. (+)-N-Methylephedrine 2. Zn(OTf)₂ 3. Triethylamine 4. Trimethylsilylacetylene add_aldehyde Slow addition of 2-Methoxybenzaldehyde reagents->add_aldehyde Mix and stir solvent Anhydrous Toluene stir Stir at room temperature add_aldehyde->stir quench Quench with NH₄Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract deprotect Deprotection (e.g., K₂CO₃/MeOH) extract->deprotect purify Column Chromatography deprotect->purify product Enantiomerically Enriched This compound purify->product

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Protocol: Asymmetric Alkynylation of 2-Methoxybenzaldehyde

Materials:

  • (+)-N-Methylephedrine (1.1 equiv.)

  • Zinc triflate (Zn(OTf)₂) (1.0 equiv.)

  • Anhydrous Toluene

  • Triethylamine (Et₃N) (1.05 equiv.)

  • Trimethylsilylacetylene (1.05 equiv.)

  • 2-Methoxybenzaldehyde (1.0 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Catalyst Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (+)-N-methylephedrine and dissolve in anhydrous toluene. Add Zn(OTf)₂ and stir the resulting suspension for 1-2 hours at room temperature.

  • Acetylide Formation: Cool the mixture to 0 °C and add triethylamine, followed by the dropwise addition of trimethylsilylacetylene. Stir for 30 minutes at 0 °C and then allow to warm to room temperature.

  • Aldehyde Addition: Add a solution of 2-methoxybenzaldehyde in anhydrous toluene dropwise to the reaction mixture over 20 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude silyl-protected product in methanol. Add potassium carbonate and stir at room temperature until TLC analysis indicates complete conversion.

  • Purification: Neutralize the mixture with dilute HCl, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

Expected Results (based on analogous systems):
AldehydeCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydeZn(OTf)₂ / (+)-N-methylephedrine9599[1]
2-ChlorobenzaldehydeZn(OTf)₂ / (+)-N-methylephedrine9298[1]
2-Methoxybenzaldehyde (Predicted) Zn(OTf)₂ / (+)-N-methylephedrine >90 >95 N/A

Part 2: Applications in Asymmetric Synthesis

Chiral propargylic alcohols are powerful synthons due to the synthetic versatility of the alkyne and hydroxyl functionalities.[4][5][6] Enantiomerically pure this compound can serve as a key intermediate in the synthesis of complex chiral molecules.

Application I: Synthesis of Chiral γ-Lactones via Pauson-Khand Reaction

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for constructing cyclopentenones. When applied intramolecularly, it can lead to complex bicyclic systems. A chiral propargylic alcohol can be used to control the stereochemistry of the newly formed rings.

The chiral center bearing the hydroxyl group in this compound can direct the facial selectivity of the cycloaddition, leading to a diastereoselective formation of the bicyclic product. The ortho-methoxy group may also play a role in coordinating to the metal catalyst (typically cobalt or rhodium), further influencing the stereochemical outcome. Subsequent oxidative cleavage of the resulting bicyclic enone can yield a chiral γ-lactone, a common motif in natural products.

G start Chiral 1-(2-Methoxyphenyl) prop-2-yn-1-ol step1 Allylation of the -OH group start->step1 step2 Intramolecular Pauson-Khand Reaction (e.g., Co₂(CO)₈) step1->step2 step3 Oxidative Cleavage (e.g., O₃ then H₂O₂) step2->step3 product Chiral γ-Lactone step3->product

Caption: Synthetic pathway from the chiral propargylic alcohol to a chiral γ-lactone.

Protocol: Synthesis of a Chiral γ-Lactone

Step A: Allylation of this compound

  • To a solution of the chiral propargylic alcohol in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH).

  • After cessation of hydrogen evolution, add allyl bromide and allow the reaction to warm to room temperature.

  • Monitor by TLC. Upon completion, quench with water and extract with diethyl ether.

  • Purify the resulting enyne by column chromatography.

Step B: Intramolecular Pauson-Khand Reaction

  • Dissolve the enyne in an appropriate solvent (e.g., dichloromethane).

  • Add dicobalt octacarbonyl (Co₂(CO)₈) and stir at room temperature to allow for complex formation.

  • Adsorb the cobalt-alkyne complex onto silica gel and heat to promote the cycloaddition.

  • Monitor the reaction by TLC. Upon completion, purify the bicyclic enone product by column chromatography.

Step C: Oxidative Cleavage to the γ-Lactone

  • Dissolve the bicyclic enone in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add an oxidative workup reagent, such as hydrogen peroxide, and allow the mixture to warm to room temperature.

  • After work-up and purification, the desired chiral γ-lactone is obtained.

Application II: Precursor to Chiral Allenes

Chiral allenes are valuable structures in organic synthesis. Propargylic alcohols can be converted to chiral allenes through various methods, including the Myers-Saito and Schmittel cyclization, or through rearrangement reactions. The chirality of the starting alcohol is transferred to the allene.

Conclusion

While this compound is not yet a widely documented chiral building block, its synthesis can be reliably achieved in high enantiopurity through established asymmetric alkynylation methodologies. Its structural features make it a highly promising and versatile intermediate for the synthesis of complex chiral molecules, including lactones, allenes, and other valuable scaffolds for drug discovery and development. The protocols and applications detailed herein, based on robust and analogous chemical transformations, provide a solid foundation for researchers to explore the full potential of this intriguing chiral propargylic alcohol.

References

  • Application of Hydroxy Propargylic Alcohols in Organic Synthesis. PubMed. [Link]

  • Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry (RSC Publishing). [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Role of Association in Chiral Catalysis: From Asymmetric Synthesis to Spin Selectivity. Wiley Online Library. [Link]

  • Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis Group. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Quantum Chemical Study on the Mechanism of Enantioselective Alkynylation of Benzaldehyde Catalyzed by Oxazaborolidine Catalysts. Acta Physico-Chimica Sinica. [Link]

  • Synthesis of chiral propargyl alcohols following the base-induced elimination protocol. RSC Publishing. [Link]

  • Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution. ACS Publications. [Link]

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Application Notes and Protocols: 1-(2-Methoxyphenyl)prop-2-yn-1-ol in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of an Ortho-Substituted Propargyl Alcohol

In the ever-evolving landscape of functional materials, the strategic design of monomeric building blocks is paramount. 1-(2-Methoxyphenyl)prop-2-yn-1-ol, a propargyl alcohol bearing an ortho-methoxy substituent on its phenyl ring, presents a unique combination of reactive moieties: a terminal alkyne, a secondary alcohol, and an aromatic ring with a sterically influential and electronically distinct methoxy group. This unique arrangement offers a versatile platform for the synthesis of a diverse array of functional polymers and materials.

The presence of the terminal alkyne facilitates participation in highly efficient and orthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward introduction of a wide range of functionalities to the molecule or to polymers derived from it. Furthermore, the propargyl alcohol itself can be polymerized, typically through transition-metal catalysis, to yield substituted polyacetylenes. These polymers are of significant interest due to their conjugated backbones, which can impart unique optical and electronic properties.[1][2] The ortho-methoxy group is poised to influence the polymer's helical structure and solubility, offering a handle for fine-tuning material properties.[3]

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent utilization in the preparation of functional materials through polymerization and post-polymerization modification via click chemistry. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and innovate upon these foundational techniques.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1776-12-1[4]
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in common organic solvents such as THF, dichloromethane, and acetone.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved through the nucleophilic addition of an acetylene equivalent to 2-methoxybenzaldehyde. The following protocol details a robust and scalable procedure utilizing a Grignard reagent.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_products Product 2-methoxybenzaldehyde 2-Methoxybenzaldehyde reaction_center THF, 0 °C to rt 2-methoxybenzaldehyde->reaction_center + ethynylmagnesium_bromide Ethynylmagnesium bromide ethynylmagnesium_bromide->reaction_center product This compound reaction_center->product

Caption: Synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-MethoxybenzaldehydeReagent grade, ≥98%
Ethynylmagnesium bromide0.5 M solution in THF
Anhydrous tetrahydrofuran (THF)DriSolv® or equivalent
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether (Et₂O)Anhydrous
Magnesium sulfate (MgSO₄)Anhydrous
Schlenk flask250 mL, two-necked
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Rotary evaporator
Standard glassware for workup and purification
Experimental Protocol
  • Reaction Setup: A 250 mL two-necked Schlenk flask equipped with a magnetic stir bar and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Addition of Aldehyde: Anhydrous THF (50 mL) is added to the flask via syringe, followed by 2-methoxybenzaldehyde (5.0 g, 36.7 mmol). The solution is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Ethynylmagnesium bromide solution (0.5 M in THF, 88 mL, 44.1 mmol) is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the temperature at 0 °C. The use of a slight excess of the Grignard reagent ensures complete conversion of the aldehyde.[5]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as an off-white to light yellow solid.

Application in Functional Polymer Synthesis

This compound serves as a valuable monomer for the synthesis of substituted polyacetylenes. The polymerization of this monomer, particularly with rhodium-based catalysts, can lead to the formation of polymers with a helical main chain, a feature that can induce chirality and other interesting properties in the resulting material.[3]

Transition Metal-Catalyzed Polymerization

Polymerization_of_this compound cluster_monomer Monomer cluster_polymer Polymer monomer This compound polymerization_conditions [Rh(nbd)Cl]₂ / Et₃N Toluene, rt monomer->polymerization_conditions n polymer Poly(this compound) polymerization_conditions->polymer

Caption: Rhodium-catalyzed polymerization workflow.

Protocol for Rhodium-Catalyzed Polymerization
  • Monomer Preparation: Ensure the this compound monomer is pure and dry before use.

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, for example, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂), in anhydrous toluene.

  • Polymerization: In a Schlenk tube, dissolve this compound (1.0 g, 6.16 mmol) in anhydrous toluene (10 mL). To this solution, add triethylamine (Et₃N) as a co-catalyst. The rhodium catalyst solution is then added to initiate the polymerization. The reaction is stirred at room temperature for 24 hours. The choice of a late transition metal catalyst like rhodium is crucial for achieving controlled polymerization of substituted acetylenes.[1][2]

  • Polymer Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Post-Polymerization Functionalization via Click Chemistry

The terminal alkyne groups on the side chains of poly(this compound) provide reactive handles for post-polymerization modification using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the introduction of a wide variety of functional groups, tailoring the polymer's properties for specific applications.

Click Reaction Workflow

Click_Chemistry_Functionalization cluster_reactants Reactants cluster_product Product polymer Poly(this compound) reaction_center CuSO₄·5H₂O, Sodium Ascorbate DMF/H₂O, rt polymer->reaction_center + azide Functional Azide (R-N₃) azide->reaction_center functionalized_polymer Functionalized Polymer reaction_center->functionalized_polymer

Caption: Post-polymerization functionalization via CuAAC.

Protocol for CuAAC Modification
  • Polymer Solution: Dissolve the synthesized poly(this compound) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the polymer solution, add the desired functional azide (e.g., azido-functionalized dye, bioactive molecule, or polymer). Subsequently, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and an aqueous solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The reaction is typically high-yielding and proceeds under mild conditions, preserving the integrity of most functional groups.[6]

  • Purification: The functionalized polymer is purified by dialysis against a suitable solvent to remove the copper catalyst and unreacted starting materials. The purified polymer is then isolated by precipitation or lyophilization.

Potential Applications in Drug Development and Material Science

The versatility of this compound and its derived polymers opens up a wide range of potential applications:

  • Drug Delivery: The hydroxyl groups along the polymer backbone can be used for the attachment of drugs, while the triazole linkages formed via click chemistry can be designed to be cleavable under specific physiological conditions, enabling controlled drug release.

  • Bioconjugation: The ability to introduce bioactive molecules via click chemistry makes these polymers promising candidates for creating bioconjugates for imaging, diagnostics, and targeted therapies.[7]

  • Smart Materials: The helical structure of the polyacetylene backbone can be influenced by external stimuli such as temperature or solvent polarity, leading to the development of "smart" materials with tunable chiroptical properties.[8]

  • Chiral Separation: Polymers with a stable helical conformation can be utilized as chiral stationary phases in chromatography for the separation of enantiomers.

Conclusion

This compound is a highly promising monomer for the synthesis of advanced functional materials. Its straightforward synthesis and the dual reactivity of its alkyne and hydroxyl functionalities provide a rich platform for chemical modification. The protocols detailed herein offer a solid foundation for researchers to explore the full potential of this versatile building block in creating novel polymers with tailored properties for a wide range of applications in materials science and drug development. The strategic placement of the ortho-methoxy group offers a unique avenue for influencing polymer architecture and function, a feature that warrants further in-depth investigation.

References

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  • Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. protocols.io. Available at: [Link]

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  • Ghorai, P. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(33), 13955-13989. Available at: [Link]

  • Yamamoto, Y., & Gridnev, I. D. (2022). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. ACS Omega, 7(41), 36949–36958. Available at: [Link]

  • Kumar, A., & Kumar, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(58), 33357-33413. Available at: [Link]

  • Theato, P., & Sinnwell, S. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(1), 1. Available at: [Link]

  • Moore, W. P., & MacGregor, R. R. (1963). U.S. Patent No. 3,087,970. Washington, DC: U.S. Patent and Trademark Office.
  • Li, D.-Q. (2008). 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1920. Available at: [Link]

  • Zhang, C., & Zhao, Y. (2025). Chiral Nanostructures from Artificial Helical Polymers: Recent Advances in Synthesis, Regulation, and Functions. ACS Nano. Available at: [Link]

  • Sarpong, R., & Tambar, U. K. (2025). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Chemical Science. Available at: [Link]

  • Sanda, F., & Masuda, T. (2012). Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical Polymers. Kyoto University Research Information Repository. Available at: [Link]

  • Sedláková, Z., et al. (2023). Combining Polymerization and Templating toward Hyper-Cross-Linked Poly(propargyl aldehyde)s and Poly(propargyl alcohol)s for Reversible H2O and CO2 Capture and Construction of Porous Chiral Networks. Polymers, 15(3), 743. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Available at: [Link]

  • Okuyama, K., et al. (2025). Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives. Request PDF. Available at: [Link]

  • Hoff, R., & Mathers, R. T. (Eds.). (2010).
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  • Masuda, T., & Higashimura, T. (1987). Synthesis of high polymers from substituted acetylenes: exploitation of molybdenum- and tungsten-based catalysts. Accounts of Chemical Research, 20(4), 142-148. Available at: [Link]

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  • Fareza, M. S., et al. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M922. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Analytical Methods for Impurity Profiling of 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-(2-Methoxyphenyl)prop-2-yn-1-ol. This guide is designed for researchers, quality control analysts, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this key chemical intermediate. By understanding the potential impurities and employing robust analytical methodologies, you can ensure the quality, safety, and efficacy of your final product.

The Critical Role of Impurity Profiling

This compound is a valuable building block in organic synthesis. The purity of this starting material directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and control of impurities in drug substances.[1][2] This guide provides a comprehensive framework for developing and troubleshooting analytical methods for this specific molecule.

Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of the potential impurities that may be present. These can arise from the synthetic route or degradation of the final product.

A common and efficient synthesis for this compound involves the nucleophilic addition of an acetylide to 2-methoxybenzaldehyde.[3] This synthetic pathway can potentially introduce the following process-related impurities:

  • Impurity A: 2-methoxybenzaldehyde (Starting Material): Incomplete reaction can lead to the presence of the starting aldehyde.

  • Impurity B: By-products of self-condensation of 2-methoxybenzaldehyde: Under basic conditions, aldehydes can undergo self-condensation reactions.

  • Impurity C: Residual Catalysts or Reagents: Depending on the specific acetylide source and reaction conditions, inorganic salts or other reagents may be carried through.

Degradation impurities can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4] For a propargyl alcohol, potential degradation pathways could involve rearrangement or oxidation.[5]

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity analysis of non-volatile, thermally labile compounds, offering high resolution, sensitivity, and specificity.[6] A well-developed reversed-phase HPLC (RP-HPLC) method is the primary tool for separating this compound from its potential impurities.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve This compound in Diluent Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases A and B, filter and degas HPLC_System Equilibrate HPLC System with initial mobile phase conditions MobilePhase->HPLC_System HPLC_System->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at specified wavelength Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurities using Relative Response Factors Integration->Quantification

Caption: A typical workflow for HPLC impurity analysis.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What is a good starting point for an HPLC method for this compound and its likely impurities?

A1: A reversed-phase gradient method using a C18 column is an excellent starting point due to the moderate polarity of the analyte and its potential impurities. Here is a recommended starting method:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% BA gradient is necessary to elute impurities with a range of polarities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 220 nmA wavelength where the aromatic rings of the analyte and key impurities should have significant absorbance.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Diluent Acetonitrile:Water (50:50)The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.

This method should provide a good separation of the main peak from the more polar starting material (2-methoxybenzaldehyde) and less polar by-products.

Q2: My main peak for this compound is tailing. What are the likely causes and solutions?

A2: Peak tailing is a common issue in HPLC. Here's a troubleshooting guide:

Potential Cause Explanation Solution
Secondary Interactions with Silanols Residual, un-capped silanol groups on the silica-based C18 column can interact with the hydroxyl group of your analyte, causing tailing.* Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress the ionization of silanols, reducing these interactions.[7] * Use a Base-Deactivated Column: Modern columns are often end-capped to minimize residual silanols. Consider using a column specifically designed for the analysis of polar or basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.* Reduce Sample Concentration: Prepare a more dilute sample and re-inject. * Reduce Injection Volume: Decrease the volume of sample injected onto the column.
Column Contamination/Void Accumulation of strongly retained compounds on the column frit or at the head of the column can disrupt the flow path and cause peak distortion. A void at the column inlet can have a similar effect.* Wash the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[8] * Use a Guard Column: A guard column protects the analytical column from strongly retained impurities. * Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (detector to injector) at a low flow rate. * Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need replacement.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.* Use the Mobile Phase as Diluent: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Q3: I'm seeing an unexpected peak in my chromatogram. How do I identify it?

A3: Identifying unknown peaks is a systematic process:

Unknown_Peak_Troubleshooting Start Unexpected Peak Observed Blank Inject a Blank (Diluent) Start->Blank Blank_Result Peak Present in Blank? Blank->Blank_Result System_Impurity Source is System, Solvent, or Glassware Blank_Result->System_Impurity Yes Sample_Impurity Peak is from the Sample Blank_Result->Sample_Impurity No Spike Spike Sample with Known Impurities Sample_Impurity->Spike Spike_Result Peak Area Increases? Spike->Spike_Result Known_Impurity Peak is a Known Impurity Spike_Result->Known_Impurity Yes Unknown_Impurity Peak is an Unknown Impurity Spike_Result->Unknown_Impurity No LCMS Proceed to LC-MS for m/z and Fragmentation Data Unknown_Impurity->LCMS Isolation Isolate using Preparative HPLC for NMR LCMS->Isolation

Caption: Decision tree for identifying unknown HPLC peaks.

  • Inject a Blank: First, inject your sample diluent. If the peak is present, it's an artifact from the solvent, glassware, or system, not from your sample.

  • Spike with Known Impurities: If you have reference standards for potential impurities (e.g., 2-methoxybenzaldehyde), spike your sample with a small amount. If the area of the unknown peak increases, you've identified it.

  • Use a Diode Array Detector (DAD): A DAD can provide the UV spectrum of the unknown peak. Comparing this to the spectrum of your main compound and known impurities can provide clues to its structure.

  • Mass Spectrometry (LC-MS): The most powerful tool for identification is LC-MS. This will give you the mass-to-charge ratio (m/z) of the unknown peak, providing its molecular weight. Tandem MS (MS/MS) can provide fragmentation information to help elucidate the structure.[10]

Alternative and Complementary Techniques

While HPLC is the primary workhorse, other techniques are invaluable for a comprehensive impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.[11] However, propargyl alcohols can be thermally labile, meaning they can degrade at the high temperatures of the GC inlet.[4][12]

Q4: When should I consider using GC-MS for this compound?

A4: GC-MS is most appropriate for:

  • Residual Solvent Analysis: To detect and quantify solvents used in the synthesis and purification steps (e.g., THF, ethyl acetate).

  • Analysis of Volatile Starting Materials: If any of the starting materials or reagents are sufficiently volatile and thermally stable.

Troubleshooting GC Analysis:

  • Peak Tailing or Broadening: The hydroxyl group can interact with active sites in the GC system. Using a derivatizing agent (e.g., silylation) to cap the hydroxyl group can significantly improve peak shape.

  • No Peak or Small Peak for Analyte: This could indicate thermal degradation in the injector.

    • Solution: Lower the injector temperature. Use a splitless injection to minimize the sample's residence time in the hot injector. Ensure the GC liner is clean and deactivated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the main compound and any isolated impurities.[13] Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. For impurity analysis, NMR can be used to:

  • Confirm the structure of isolated unknown impurities.

  • Quantify impurities if their signals are resolved from the main component and a suitable internal standard is used.

Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical part of method development.[4] They help to:

  • Identify potential degradation products that could form during the shelf-life of the drug substance.

  • Demonstrate the specificity and stability-indicating nature of your analytical method.

Protocol for Forced Degradation:

  • Prepare Solutions: Prepare solutions of this compound in various stress agents.

  • Expose to Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid sample at 105°C for 48 hours.

    • Photolytic: Expose a solution to UV light (ICH Q1B guidelines).

  • Analyze Samples: Analyze the stressed samples at various time points using your developed HPLC method.

  • Evaluate Results: The method is considered "stability-indicating" if the degradation products are well-resolved from the main peak and from each other.

Method Validation

Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][14][15] The validation should include studies on:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This technical guide provides a comprehensive starting point for developing and troubleshooting analytical methods for the impurity profiling of this compound. By combining a thorough understanding of the molecule's chemistry with systematic analytical approaches, you can ensure the quality and consistency of this important chemical.

References

  • U.S. Patent US6846961B2, "Preparation of 1-methoxy-2-propanol," issued January 25, 2005.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molecules. [Link]

  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. [Link]

  • Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]

  • OSHA. (1990). Propargyl Alcohol. (OSHA Method 97). [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ResearchGate. The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl) phenyl ethanoate. [Link]

  • Pearson+. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. [Link]

  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • Restek. Alcoholic Beverage Analysis by GC. [Link]

  • National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

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  • Mastelf. (2024, July 16). Which Components Are Not Detected by Gas Chromatography?. [Link]

  • National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

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  • Phenomenex. HPLC Method Development. [Link]

  • National Institutes of Health. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. [Link]

  • National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

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  • Drawell. Troubleshooting of High Performance Liquid Chromatography (HPLC). [Link]

  • Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III). [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • MDPI. (2024, February 26). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. [Link]

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  • National Institutes of Health. 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one. [Link]

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Technical Support Center: A Researcher's Guide to 1-(2-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyphenyl)prop-2-yn-1-ol (CAS No. 1776-12-1). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth handling protocols, safety precautions, and troubleshooting advice to ensure successful and safe experimentation. The information herein is curated to reflect both established chemical principles and practical, field-tested insights.

Section 1: Core Compound Information & Safety Precautions

This compound is a propargyl alcohol derivative, a class of compounds widely utilized as key intermediates in organic synthesis. Its structure, featuring a terminal alkyne and a secondary alcohol, makes it a versatile building block for constructing complex molecular architectures, particularly in medicinal chemistry and materials science. The presence of the methoxy-substituted phenyl ring can influence its reactivity and solubility.

Frequently Asked Questions (FAQs) on Safety

Q1: What are the primary hazards associated with this compound?

A1: Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation if inhaled.[1] Propargyl alcohols as a class can be reactive and should be handled with care.

Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

A2: A comprehensive PPE ensemble is critical to mitigate exposure risks. The following should be worn at all times when handling this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.
Body Protection A flame-retardant lab coat.Protects against spills and splashes.
Respiratory Use in a well-ventilated fume hood.Minimizes the risk of inhaling aerosols or vapors that may cause respiratory tract irritation.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2] It is also advisable to protect it from direct sunlight. Some propargyl alcohols can be heat-sensitive, so storage away from heat sources is recommended.

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.[3]

Section 2: Experimental Workflow & Troubleshooting Guide

The terminal alkyne and secondary alcohol functionalities of this compound make it a valuable reagent in various synthetic transformations, most notably in cross-coupling reactions and the synthesis of heterocyclic compounds.

Experimental Protocol: A General Sonogashira Coupling Procedure

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a common application for this class of compounds.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine, diisopropylamine).

  • Reagent Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Experimental Issues

Q5: My Sonogashira coupling reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

A5: Several factors can impede a Sonogashira coupling. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure that the catalyst is of good quality and has been stored under inert conditions. Consider using a more active catalyst or ligand system.

  • Copper Co-catalyst Issues: The copper(I) source can be sensitive to oxidation. Use freshly opened or properly stored CuI.

  • Base Inefficiency: The choice of base is critical. Ensure the amine base is dry and of high purity. In some cases, an inorganic base like Cs₂CO₃ or K₂CO₃ may be more effective.

  • Solvent Effects: The solvent can significantly influence the reaction rate. Ensure the solvent is anhydrous. Sometimes, a change in solvent polarity can improve the outcome.

  • Substrate Reactivity: The reactivity of aryl halides follows the order I > Br > Cl.[4] For less reactive halides (bromides and chlorides), higher temperatures and more robust catalytic systems may be necessary.

Q6: I am observing significant homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

A6: Homocoupling is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration. Degas all solvents and reagents thoroughly before use.

  • Copper-Free Conditions: In some cases, running the reaction under copper-free conditions can eliminate homocoupling, though this may require a more active palladium catalyst and different reaction conditions.[5]

  • Controlled Addition: Slow addition of the alkyne to the reaction mixture can sometimes minimize its concentration at any given time, thus reducing the rate of homocoupling.

  • Hydrogen Atmosphere: It has been reported that conducting the reaction under a diluted hydrogen atmosphere can reduce homocoupling.[6]

Q7: The purification of my product is challenging due to co-eluting impurities. What strategies can I employ?

A7: Purification of propargyl alcohol derivatives can sometimes be complicated by their polarity and potential for decomposition on silica gel.

  • Column Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Acid/Base Washing: During the workup, a dilute acid wash (e.g., 1M HCl) can help remove basic impurities, while a dilute base wash (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For thermally stable, non-solid products, distillation under reduced pressure can be an option.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Sonogashira coupling reaction, from setup to purification.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Catalyst) solvent Prepare Anhydrous Solvent & Base setup Assemble Glassware (Inert Atmosphere) solvent->setup addition Add Reagents & This compound setup->addition heating Stir & Heat (Monitor by TLC/GC-MS) addition->heating quench Quench Reaction & Dilute heating->quench extraction Aqueous Washes (NH4Cl, Brine) quench->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification

Caption: Workflow for a Sonogashira Coupling Reaction.

Section 3: Logical Framework for Troubleshooting

When encountering unexpected results, a logical, step-by-step diagnostic process is crucial. This flowchart provides a framework for identifying the root cause of common issues in reactions involving this compound.

Troubleshooting_Logic start Reaction Issue (Low Yield / No Product) check_reagents Are all reagents of high purity & fresh? start->check_reagents check_conditions Were reaction conditions (temp, time, inertness) correctly maintained? check_reagents->check_conditions Yes end_reassess Re-evaluate Synthetic Route or Reagents check_reagents->end_reassess No (Replace Reagents) check_side_reactions Is there evidence of side reactions (e.g., homocoupling)? check_conditions->check_side_reactions Yes check_conditions->end_reassess No (Repeat with Correct Conditions) check_purification Was the product lost during workup or purification? check_side_reactions->check_purification No check_side_reactions->end_reassess Yes (Optimize to Minimize Side Reactions) end_resolve Problem Resolved check_purification->end_resolve No check_purification->end_reassess Yes (Optimize Purification)

Caption: A Decision-Making Flowchart for Troubleshooting.

References

  • Organic Syntheses. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available at: [Link]

  • ResearchGate. Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator. Available at: [Link]

  • Taylor & Francis Group. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Available at: [Link]

  • PubChem. 2-Propyn-1-one, 1-(4-methoxyphenyl)-. Available at: [Link]

  • Carl Roth. Safety Data Sheet: 1-Methoxy-2-propanol. Available at: [Link]

  • Google Patents. US2527358A - Process of purifying propargyl alcohol.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Google Patents. US20030109757A1 - Method for separation and recovery of propargyl alcohol.
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  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]

  • Science of Synthesis. Product Class 3: Propargylic Alcohols. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • Royal Society of Chemistry. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Available at: [Link]

  • PubChem. 3-(3-Methoxyphenyl)prop-2-yn-1-ol. Available at: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: Cobalt(II) sulfate, 7-hydrate. Available at: [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. Available at: [Link]

  • PENTA. 1-methoxy-2-propanol - SAFETY DATA SHEET. Available at: [Link]

  • PubChem. 3-(4-Methoxyphenyl)prop-2-yn-1-ol. Available at: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-Methoxyphenyl)prop-2-yn-1-ol: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the propargyl alcohol moiety is a cornerstone functional group, serving as a versatile intermediate for a myriad of more complex molecular architectures. Among these, 1-(2-Methoxyphenyl)prop-2-yn-1-ol stands out as a valuable building block. Its synthesis, while seemingly straightforward, presents several strategic avenues, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the primary synthesis routes to this important compound, supported by representative experimental protocols and data to inform your selection of the most suitable method for your research needs.

Introduction: The Significance of this compound

The this compound molecule incorporates a chiral center and a reactive terminal alkyne, making it a highly sought-after precursor in medicinal chemistry and materials science. The methoxy-substituted phenyl ring further modulates its electronic and steric properties, influencing its reactivity and potential biological activity in larger molecules. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the scalability, cost-effectiveness, and environmental footprint of the process.

This guide will explore three principal synthetic strategies:

  • The Grignard Reaction: A classic and robust method utilizing an ethynyl Grignard reagent.

  • Organolithium Addition: A powerful alternative employing lithium acetylide.

  • Catalytic Alkynylation: A modern approach offering potential for higher efficiency and stereocontrol.

We will delve into the mechanistic underpinnings of each route, providing a rationale for the experimental choices and presenting a self-validating framework for each protocol.

Route 1: The Grignard Reaction with Ethynylmagnesium Bromide

The addition of an organometallic reagent to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. The Grignard reaction, in particular, is a workhorse in organic synthesis due to its reliability and the commercial availability of many Grignard reagents.[1][2] In this route, ethynylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the ethynyl Grignard reagent renders the terminal acetylenic carbon nucleophilic. This nucleophile attacks the carbonyl carbon of 2-methoxybenzaldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired propargyl alcohol.

Grignard_Mechanism reagents 2-Methoxybenzaldehyde + Ethynylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Acidic Workup (H3O+)

Caption: Grignard reaction workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure reproducibility and high yield through careful control of reaction conditions.

Materials:

  • 2-Methoxybenzaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Grignard Reagent: Ethynylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature at 0 °C. The formation of a precipitate may be observed.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Performance Data
ParameterValue/ObservationSource/Rationale
Typical Yield 75-85%Based on similar reactions reported in the literature.[3]
Reaction Time 3-4 hoursStandard for Grignard additions to aldehydes.
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions.
Purity (post-purification) >98%Achievable with standard column chromatography.

Route 2: Organolithium Addition with Lithium Acetylide

Organolithium reagents are generally more reactive than their Grignard counterparts, which can be both an advantage and a disadvantage.[4] The use of lithium acetylide, often prepared in situ from acetylene gas and a strong lithium base like n-butyllithium, offers a potent nucleophile for the ethynylation of 2-methoxybenzaldehyde.

Mechanistic Rationale

Similar to the Grignard reaction, this method proceeds via nucleophilic addition. The key difference lies in the greater reactivity of the organolithium species. This heightened reactivity necessitates stricter control of reaction conditions, particularly temperature, to prevent side reactions such as enolization of the aldehyde or addition to any ester functionalities that might be present in more complex substrates.

Organolithium_Workflow start Start: Acetylene Gas + n-BuLi in Anhydrous THF in_situ In situ formation of Lithium Acetylide start->in_situ addition Addition of 2-Methoxybenzaldehyde at low temperature (-78 °C) in_situ->addition intermediate Lithium Alkoxide Intermediate addition->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product End: this compound workup->product

Caption: Experimental workflow for the organolithium addition route.

Experimental Protocol: A Self-Validating System

This protocol emphasizes the critical need for anhydrous conditions and low temperatures to manage the high reactivity of the organolithium reagent.

Materials:

  • 2-Methoxybenzaldehyde

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetylene gas (purified)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Acetylide: Anhydrous THF is cooled to -78 °C in a dry ice/acetone bath in a flame-dried, three-necked flask under a nitrogen atmosphere. Purified acetylene gas is bubbled through the THF for 20-30 minutes. n-Butyllithium (1.1 eq) is then added dropwise, maintaining the temperature at -78 °C. The formation of a white precipitate of lithium acetylide is observed.

  • Addition of Aldehyde: A solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. Progress can be monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup and Extraction: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Performance Data
ParameterValue/ObservationSource/Rationale
Typical Yield 80-90%Higher reactivity of organolithium reagents often leads to higher yields.[5]
Reaction Time 2-3 hoursFaster reaction rates at low temperatures.
Temperature -78 °CEssential for controlling reactivity and preventing side reactions.
Purity (post-purification) >98%Achievable with standard purification techniques.

Route 3: Catalytic Asymmetric Alkynylation

The development of catalytic asymmetric methods represents a significant advancement in organic synthesis, allowing for the direct formation of chiral products with high enantioselectivity.[6][7][8] For the synthesis of this compound, this approach offers the potential to produce a single enantiomer, which is often crucial for pharmaceutical applications.

Mechanistic Rationale

In a typical catalytic cycle, a chiral ligand coordinates to a metal center (e.g., zinc, copper, or indium), creating a chiral environment. The terminal alkyne coordinates to this complex and is deprotonated by a base. The aldehyde also coordinates to the metal center, activating it towards nucleophilic attack. The alkynyl nucleophile then adds to the aldehyde in a stereocontrolled manner, dictated by the chiral ligand. The product is then released, and the catalyst is regenerated.

Catalytic_Cycle catalyst Chiral Metal Catalyst alkyne_activation Coordination and Deprotonation of Terminal Alkyne catalyst->alkyne_activation aldehyde_activation Coordination and Activation of 2-Methoxybenzaldehyde alkyne_activation->aldehyde_activation addition Enantioselective C-C Bond Formation aldehyde_activation->addition product_release Release of Chiral Propargyl Alcohol addition->product_release product_release->catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for asymmetric alkynylation.

Representative Experimental Protocol

This protocol is based on a zinc-catalyzed system, a well-established method for the asymmetric addition of terminal alkynes to aldehydes.

Materials:

  • 2-Methoxybenzaldehyde

  • Phenylacetylene (as a representative terminal alkyne)

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine (chiral ligand)

  • Triethylamine (Et₃N)

  • Toluene

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%) are dissolved in toluene. The mixture is stirred at room temperature for 30 minutes.

  • Addition of Reagents: Phenylacetylene (1.5 eq) and triethylamine (1.5 eq) are added to the catalyst solution.

  • Aldehyde Addition: 2-Methoxybenzaldehyde (1.0 eq) is then added, and the reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the enantioenriched propargyl alcohol. The enantiomeric excess (ee) is determined by chiral HPLC.

Performance Data
ParameterValue/ObservationSource/Rationale
Typical Yield 70-95%Catalytic methods can be highly efficient.
Enantiomeric Excess (ee) 80-99%Dependent on the specific catalyst and ligand system.
Reaction Time 12-24 hoursOften longer than stoichiometric organometallic reactions.
Catalyst Loading 5-10 mol%A key advantage of catalytic methods.

Comparison Summary

FeatureGrignard ReactionOrganolithium AdditionCatalytic Asymmetric Alkynylation
Reagent Reactivity ModerateHighTunable by catalyst
Yield Good (75-85%)Very Good (80-90%)Good to Excellent (70-95%)
Stereocontrol Racemic productRacemic productHigh enantioselectivity possible
Reaction Conditions Mild (0 °C to RT)Cryogenic (-78 °C)Mild (RT)
Scalability Readily scalableScalable with careful controlCan be challenging to scale
Cost-Effectiveness Generally cost-effectiveReagents can be more expensiveCatalysts and ligands can be costly
Safety Considerations Flammable solvents, exothermicPyrophoric reagents, cryogenicVaries with catalyst and solvent

Conclusion and Recommendations

The choice of synthesis route for this compound is contingent upon the specific requirements of the research.

  • For robust, scalable, and cost-effective synthesis of the racemic material, the Grignard reaction is the recommended method. Its operational simplicity and the commercial availability of the Grignard reagent make it an attractive option for routine synthesis.

  • When higher yields of the racemic product are desired and stringent control over reaction conditions is feasible, the organolithium addition route is a superior choice. The increased reactivity of the organolithium reagent can lead to more efficient conversion of the starting material.

  • For applications where enantiopurity is paramount, such as in the synthesis of chiral drugs, catalytic asymmetric alkynylation is the only viable option. While potentially more expensive and requiring more optimization, this method provides direct access to enantioenriched propargyl alcohols, obviating the need for chiral resolution later in the synthetic sequence.

Ultimately, the selection of the optimal synthetic route requires a careful consideration of the trade-offs between yield, stereoselectivity, cost, and scalability. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of this compound.

References

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A Comparative Guide to the Reactivity of 1-(2-Methoxyphenyl)prop-2-yn-1-ol and 1-(4-Methoxyphenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, the positional isomerism of substituents on an aromatic ring can profoundly influence a molecule's reactivity. This guide provides an in-depth comparison of two such isomers: 1-(2-methoxyphenyl)prop-2-yn-1-ol and 1-(4-methoxyphenyl)prop-2-yn-1-ol. Understanding their differential reactivity is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.

Propargyl alcohols are versatile building blocks in organic chemistry, valued for their dual functionality of a hydroxyl group and a terminal alkyne.[1] The reactivity of these molecules is significantly modulated by the electronic nature of the aryl substituent. This guide will dissect how the placement of a methoxy group—at the ortho versus the para position—alters the electronic landscape of the molecule and, consequently, its behavior in key chemical transformations.

The Decisive Role of Methoxy Group Positioning: An Electronic Perspective

The reactivity of these propargyl alcohols is primarily dictated by the stability of the carbocation intermediate formed at the benzylic position during many of their reactions. The methoxy group (-OCH₃) is a powerful modulator of this stability through a combination of two electronic effects: the resonance (+R) effect and the inductive (-I) effect.

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating effect increases the electron density of the ring, particularly at the ortho and para positions.[2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and diminishes rapidly with increasing distance from the substituent.

The interplay of these two opposing effects determines the overall electronic influence of the methoxy group.

1-(4-Methoxyphenyl)prop-2-yn-1-ol (The para Isomer):

In the para isomer, the methoxy group is positioned at the 1,4-position relative to the propargyl alcohol substituent. At this position, the +R effect strongly dominates. The lone pairs on the oxygen can effectively delocalize to stabilize a positive charge at the benzylic carbon through the formation of a favorable quinoid resonance structure. This pronounced stabilization of the carbocation intermediate significantly enhances the reactivity of the para isomer in reactions proceeding through such an intermediate.

This compound (The ortho Isomer):

For the ortho isomer, the situation is more complex. While the +R effect is still operative, it is counteracted by a more pronounced -I effect due to the closer proximity of the methoxy group to the reaction center. Furthermore, the steric bulk of the ortho-methoxy group can hinder the approach of reagents and influence the conformation of the transition state. In some cases, the ortho-methoxy group can also participate in intramolecular hydrogen bonding or chelation with reagents, further altering the reaction pathway.

Caption: Electronic and steric effects influencing the reactivity of the two isomers.

Comparative Reactivity in Key Transformations

The differing electronic profiles of the ortho and para isomers manifest in their reactivity across a range of important synthetic transformations.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement is an acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds.[3][4] This reaction proceeds through a propargyl cation intermediate. Consequently, the rate of the Meyer-Schuster rearrangement is highly sensitive to the electronic nature of the aryl substituent.

  • 1-(4-Methoxyphenyl)prop-2-yn-1-ol: The strong electron-donating ability of the para-methoxy group significantly stabilizes the propargyl cation, leading to a faster rearrangement rate compared to the ortho isomer under identical conditions.

  • This compound: The competing -I effect and potential steric hindrance from the ortho-methoxy group result in a less stabilized carbocation and a slower reaction rate.

Experimental evidence consistently shows higher yields and shorter reaction times for the para isomer in this rearrangement.[5]

Nicholas Reaction

The Nicholas reaction involves the reaction of a dicobalt hexacarbonyl-complexed propargyl alcohol with a nucleophile, initiated by acid.[6] This reaction also proceeds through a cobalt-stabilized propargylic cation.[6]

  • 1-(4-Methoxyphenyl)prop-2-yn-1-ol: The electron-rich aromatic ring of the para isomer facilitates the formation of the cationic intermediate, promoting rapid reaction with a wide range of nucleophiles.

  • This compound: While the reaction still proceeds, the rate can be slower. Furthermore, the steric bulk of the ortho-methoxy group can influence the stereochemical outcome of the reaction, a factor that must be considered in asymmetric synthesis.

Electrophilic Addition to the Alkyne

The terminal alkyne of propargyl alcohols can undergo electrophilic addition reactions. The electron density of the alkyne is influenced by the aryl substituent.

  • 1-(4-Methoxyphenyl)prop-2-yn-1-ol: The electron-donating para-methoxy group increases the electron density of the alkyne, making it more susceptible to electrophilic attack. This leads to faster rates in reactions such as hydration and halogenation.

  • This compound: The overall electron-donating effect is weaker, resulting in a less nucleophilic alkyne and consequently slower reaction rates in electrophilic additions.

Quantitative Data Summary

Reaction Type1-(4-Methoxyphenyl)prop-2-yn-1-olThis compoundKey Differentiating Factor
Meyer-Schuster Rearrangement Faster reaction rate, higher yieldSlower reaction rate, lower yieldStability of the benzylic carbocation
Nicholas Reaction Generally faster reaction rateSlower reaction rate, potential for steric influenceFormation and stability of the cobalt-complexed cation
Acid-Catalyzed Hydration Faster rate of hydrationSlower rate of hydrationNucleophilicity of the alkyne bond

Experimental Protocol: Comparative Meyer-Schuster Rearrangement

This protocol provides a framework for comparing the reactivity of the two isomers in a typical acid-catalyzed Meyer-Schuster rearrangement.

Objective: To qualitatively and quantitatively compare the rate of formation of the corresponding α,β-unsaturated ketone from 1-(4-methoxyphenyl)prop-2-yn-1-ol and this compound.

Materials:

  • 1-(4-Methoxyphenyl)prop-2-yn-1-ol

  • This compound

  • Sulfuric acid (concentrated)

  • Methanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 20% ethyl acetate in hexanes)

  • UV lamp

Procedure:

  • Reaction Setup:

    • Set up two identical round-bottom flasks equipped with magnetic stir bars.

    • In Flask A, dissolve 1 mmol of 1-(4-methoxyphenyl)prop-2-yn-1-ol in 10 mL of methanol.

    • In Flask B, dissolve 1 mmol of this compound in 10 mL of methanol.

    • Place both flasks in an ice bath and stir for 5 minutes to cool to 0°C.

  • Reaction Initiation:

    • To each flask, add 2-3 drops of concentrated sulfuric acid.

    • Start a timer for each reaction immediately after the addition of the acid.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

    • Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp.

    • Monitor the disappearance of the starting material spot and the appearance of the product spot (the α,β-unsaturated ketone). The product will typically have a higher Rf value than the starting alcohol.

  • Workup (once the reaction is complete as judged by TLC):

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the bubbling ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Analysis:

    • Compare the reaction times for the two isomers. The reaction with the para isomer is expected to be significantly faster.

    • Purify the products by column chromatography if necessary.

    • Calculate the yield of the α,β-unsaturated ketone for each reaction.

Caption: Workflow for the comparative Meyer-Schuster rearrangement experiment.

Conclusion

The position of the methoxy group on the phenyl ring of 1-(methoxyphenyl)prop-2-yn-1-ol isomers is a critical determinant of their chemical reactivity. The 1-(4-methoxyphenyl)prop-2-yn-1-ol isomer consistently demonstrates enhanced reactivity in reactions that proceed through a benzylic carbocation intermediate. This is attributed to the dominant electron-donating resonance effect of the para-methoxy group. In contrast, the reactivity of This compound is tempered by the interplay of a weaker net electron-donating effect and potential steric hindrance from the ortho-methoxy group.

For synthetic chemists and drug development professionals, a thorough understanding of these electronic and steric effects is paramount. It allows for the rational selection of isomers to achieve desired reaction rates, yields, and in some cases, stereochemical outcomes. This knowledge is fundamental to the efficient and predictable synthesis of complex molecular architectures.

References

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  • Teijaro, J. R., & Wipf, P. (2017). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. Retrieved from [Link]

  • Dakota Chemicals. (2026, January 8). Technical Deep Dive: Synthesis of 1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol. Retrieved from [Link]

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  • Fareza, M. S., Mujahidin, D., & Syah, Y. M. (2016). (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molbank, 2017(1), M924. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of 1-(2-Methoxyphenyl)prop-2-yn-1-ol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. The synthetic versatility of propargyl alcohols, such as 1-(2-Methoxyphenyl)prop-2-yn-1-ol, offers a gateway to a diverse array of molecular scaffolds. However, this reactivity also presents a challenge: the potential for multiple reaction pathways leading to isomeric or otherwise closely related products. This guide provides an in-depth comparison of the analytical signatures of products derived from three distinct and common transformations of this compound: the Meyer-Schuster rearrangement, partial reduction via Lindlar catalysis, and the Sonogashira cross-coupling reaction. By understanding the expected outcomes and their characteristic spectroscopic data, researchers can confidently identify their target molecules and avoid the pitfalls of misidentification.

The Strategic Importance of Reaction Pathway Selection and Product Verification

The choice of reaction conditions applied to a versatile starting material like this compound is a critical decision that dictates the final molecular architecture. Each pathway—acid-catalyzed rearrangement, selective reduction, or carbon-carbon bond formation—leverages a different aspect of the substrate's reactivity. Consequently, the resulting products possess unique structural features that are reflected in their analytical data. This guide will dissect these differences, providing the necessary tools for definitive product identification.

logical_relationship cluster_reactions Reaction Pathways cluster_products Potential Products cluster_analysis Analytical Confirmation Starting Material This compound Meyer-Schuster Meyer-Schuster Rearrangement Starting Material->Meyer-Schuster H+ Lindlar Reduction Lindlar Reduction Starting Material->Lindlar Reduction H₂, Pd/CaCO₃, Quinoline Sonogashira Coupling Sonogashira Coupling Starting Material->Sonogashira Coupling Ph-I, Pd(PPh₃)₄, CuI, Et₃N Enone (E)-1-(2-methoxyphenyl)prop-2-en-1-one Meyer-Schuster->Enone Allyl Alcohol (Z)-1-(2-methoxyphenyl)prop-2-en-1-ol Lindlar Reduction->Allyl Alcohol Coupled Alkyne 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol Sonogashira Coupling->Coupled Alkyne NMR NMR Spectroscopy (¹H, ¹³C) Enone->NMR MS Mass Spectrometry (EI, ESI) Enone->MS Allyl Alcohol->NMR Allyl Alcohol->MS Coupled Alkyne->NMR Coupled Alkyne->MS

Caption: Logical workflow for the synthesis and identification of this compound reaction products.

Comparative Analysis of Reaction Products

This section details the expected products from the three chosen synthetic routes and presents their comparative analytical data. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding.

Meyer-Schuster Rearrangement: Formation of an α,β-Unsaturated Ketone

The acid-catalyzed Meyer-Schuster rearrangement of propargyl alcohols is a classic transformation that yields α,β-unsaturated carbonyl compounds.[1] In the case of a terminal alkyne, an aldehyde is typically formed; however, with a secondary propargylic alcohol such as this compound, the reaction proceeds to furnish an α,β-unsaturated ketone. The mechanism involves protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allene intermediate, which then tautomerizes to the more stable enone.[1]

Expected Product: (E)-1-(2-methoxyphenyl)prop-2-en-1-one

Meyer_Schuster_Reaction start This compound product (E)-1-(2-methoxyphenyl)prop-2-en-1-one start->product  H₂SO₄ (cat.), H₂O  

Caption: Meyer-Schuster rearrangement of this compound.

  • Rationale: This protocol is adapted from established procedures for the acid-catalyzed rearrangement of aryl propargyl alcohols.[2] A catalytic amount of strong acid in an aqueous medium facilitates the rearrangement.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (1 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-1-(2-methoxyphenyl)prop-2-en-1-one.

Lindlar Reduction: Selective Hydrogenation to a (Z)-Allyl Alcohol

The partial reduction of an alkyne to a cis or (Z)-alkene is a powerful synthetic tool. The Lindlar catalyst, a "poisoned" palladium catalyst (typically Pd on CaCO₃ treated with lead acetate and quinoline), is highly selective for this transformation, preventing over-reduction to the alkane.[3] The quinoline serves to deactivate the catalyst, preventing the hydrogenation of the resulting alkene.[3]

Expected Product: (Z)-1-(2-methoxyphenyl)prop-2-en-1-ol

Lindlar_Reduction_Reaction start This compound product (Z)-1-(2-methoxyphenyl)prop-2-en-1-ol start->product  H₂ (1 atm), Lindlar's Catalyst, Quinoline  

Caption: Lindlar reduction of this compound.

  • Rationale: This protocol is a standard procedure for the selective reduction of propargyl alcohols to (Z)-allyl alcohols.[4] The use of a stoichiometric amount of hydrogen and a poisoned catalyst is key to achieving the desired selectivity.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) and a drop of quinoline.

    • Fit the reaction flask with a balloon filled with hydrogen gas (H₂).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (Z)-1-(2-methoxyphenyl)prop-2-en-1-ol.

Sonogashira Coupling: Carbon-Carbon Bond Formation

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a cornerstone of modern organic synthesis for the construction of C(sp)-C(sp²) bonds. The reaction proceeds through a catalytic cycle involving both palladium and copper.[6]

Expected Product: 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol

Sonogashira_Coupling_Reaction start This compound + Iodobenzene product 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol start->product  Pd(PPh₃)₄, CuI, Et₃N, THF  

Caption: Sonogashira coupling of this compound with iodobenzene.

  • Rationale: This protocol is a standard Sonogashira coupling procedure adapted for a propargyl alcohol substrate.[6] The use of a palladium catalyst, a copper(I) co-catalyst, and an amine base is typical for this transformation.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), iodobenzene (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

    • Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 2.0 mmol).

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the expected key analytical data for the three potential products. Note that where exact data for the 2-methoxyphenyl derivative was not available, data from a closely related analogue is used and noted. The 2-methoxy group is expected to introduce a singlet at approximately 3.8-3.9 ppm in the ¹H NMR spectrum and a signal around 55-56 ppm in the ¹³C NMR spectrum. It will also influence the chemical shifts of the aromatic protons and carbons due to its electron-donating nature.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton(E)-1-(2-methoxyphenyl)prop-2-en-1-one (Expected)(Z)-1-(2-methoxyphenyl)prop-2-en-1-ol (Expected)1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol (Analog Data)[1]
-OCH₃ ~3.9 (s, 3H)~3.8 (s, 3H)~3.9 (s, 3H)
Ar-H ~6.9-7.8 (m, 4H)~6.8-7.6 (m, 4H)~7.2-7.6 (m, 9H)
Vinyl Hα ~7.0 (dd, 1H)~5.8 (dd, 1H)-
Vinyl Hβ ~6.4 (dd, 1H)~5.3 (dd, 1H)-
CH-OH -~5.5 (d, 1H)~5.7 (s, 1H)
-OH -Variable (br s, 1H)Variable (br s, 1H)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon(E)-1-(2-methoxyphenyl)prop-2-en-1-one (Expected)(Z)-1-(2-methoxyphenyl)prop-2-en-1-ol (Expected)1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-ol (Analog Data)[1]
C=O ~193--
Ar-C ~111-158~110-157~111-158 & ~122-132
Vinyl Cα ~130~138-
Vinyl Cβ ~128~116-
C-OH -~70~65
-OCH₃ ~55.7~55.5~55.8
Alkyne C --~87, ~88

Table 3: Comparative Mass Spectrometry Data (m/z)

ProductMolecular FormulaMolecular WeightExpected [M+H]⁺Key Fragments
(E)-1-(2-methoxyphenyl)prop-2-en-1-oneC₁₀H₁₀O₂162.19163.07135 ([M-CO]⁺), 121 ([M-CH₂CHO]⁺), 91
(Z)-1-(2-methoxyphenyl)prop-2-en-1-olC₁₀H₁₂O₂164.20165.09147 ([M-OH]⁺), 135 ([M-H₂O-CH₃]⁺), 121
1-(2-methoxyphenyl)-3-phenylprop-2-yn-1-olC₁₆H₁₄O₂238.28239.11221 ([M-OH]⁺), 135, 105, 77

Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis_workflow Analysis Start This compound Reaction Perform Reaction (Meyer-Schuster, Lindlar, or Sonogashira) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product Sample_Prep Prepare Sample for Analysis (Dissolve in appropriate solvent) Product->Sample_Prep NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Sample_Prep->NMR_Acquisition MS_Acquisition Acquire Mass Spectrum Sample_Prep->MS_Acquisition Data_Analysis Compare Spectra to Reference Data NMR_Acquisition->Data_Analysis MS_Acquisition->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: General experimental workflow for the synthesis and analysis of reaction products.

Discussion and Conclusion

The definitive identification of a reaction product requires a multi-faceted analytical approach. While TLC can provide a preliminary indication of reaction completion and product formation, it is insufficient for unambiguous structural elucidation. As demonstrated, the three potential products from the reaction of this compound possess distinct spectroscopic signatures.

The Meyer-Schuster product , the α,β-unsaturated ketone, is readily identified by the presence of a carbonyl signal (~193 ppm) in the ¹³C NMR spectrum and the characteristic coupling constants of the vinyl protons in the ¹H NMR spectrum.

The Lindlar reduction product , the (Z)-allyl alcohol, will lack a carbonyl signal but will show characteristic signals for the vinyl protons with a smaller coupling constant indicative of the cis geometry. The presence of the hydroxyl group will be evident in both the ¹H NMR (as a broad, exchangeable singlet) and IR spectra.

The Sonogashira coupling product is distinguished by the retention of the alkyne functionality, which gives rise to characteristic signals in the ¹³C NMR spectrum (~87-88 ppm), and the incorporation of the phenyl group from iodobenzene, which will be apparent in both the ¹H and ¹³C NMR spectra and will result in a significantly higher molecular weight in the mass spectrum.

By carefully executing these well-established reactions and meticulously analyzing the resulting spectroscopic data, researchers can confidently confirm the identity of their products. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the advancement of drug discovery and development, ensuring the integrity and reproducibility of scientific findings.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. PubChem. Retrieved from [Link]

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  • Wikipedia. (2023, December 1). Meyer–Schuster rearrangement. Retrieved from [Link]

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  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]

  • DOI. (n.d.). Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. Retrieved from [Link]

  • Thieme. (n.d.). Catalytic Reduction of Alkynes and Allenes. Retrieved from [Link]

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A Strategic Guide to Comparing the Cytotoxicity of 1-(2-Methoxyphenyl)prop-2-yn-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a lead compound to a clinical candidate is paved with rigorous comparative studies. The arylpropargyl alcohol scaffold, exemplified by 1-(2-Methoxyphenyl)prop-2-yn-1-ol, represents a promising starting point for the development of novel cytotoxic agents. The presence of a methoxy group and a reactive propargyl alcohol moiety suggests potential for selective anticancer activity.[1] This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of this compound and its rationally designed analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Analog Design: Probing Structure-Activity Relationships

The cytotoxic potential of a molecule is intimately linked to its structure.[2] To understand the structure-activity relationships (SAR) of this compound, a library of analogs should be synthesized to probe the contributions of its key functional groups: the 2-methoxyphenyl ring and the propargyl alcohol side chain.

Modifications to the Phenyl Ring:

The position and nature of substituents on the phenyl ring can significantly impact cytotoxicity. The methoxy group, in particular, is known to influence the electronic and pharmacokinetic properties of a compound, potentially enhancing ligand-target binding.[1]

  • Positional Isomers of the Methoxy Group: Synthesizing the 3-methoxy and 4-methoxy analogs will elucidate the optimal position of this group for cytotoxic activity. The electronic and steric differences between the ortho, meta, and para positions can affect how the molecule interacts with its biological target.

  • Substitution with Other Functional Groups: Replacing the methoxy group with other substituents such as a hydroxyl group, a chloro group, or a trifluoromethyl group can provide insights into the role of hydrogen bonding, electronics, and lipophilicity. For instance, a hydroxyl group could introduce new hydrogen bonding interactions, while a chloro group would alter the electronic landscape of the ring.[3]

Modifications to the Propargyl Alcohol Side Chain:

The propargyl alcohol moiety is a key feature, and its modification can modulate reactivity and steric hindrance.

  • Alkylation of the Terminal Alkyne: Replacing the terminal hydrogen of the alkyne with small alkyl groups (e.g., methyl, ethyl) can impact the molecule's ability to participate in certain reactions, such as those involving metal-catalyzed processes or nucleophilic attack.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can alter the compound's solubility and its ability to act as a hydrogen bond donor.

Experimental Workflow for Comparative Cytotoxicity Screening

A robust and reproducible experimental workflow is paramount for generating high-quality comparative data. The following workflow outlines the key steps for screening the synthesized analogs.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assay (MTT) cluster_2 Data Analysis A Synthesize & Purify Analogs B Prepare Stock Solutions in DMSO A->B C Culture Cancer Cell Lines (e.g., MCF-7, HeLa) D Seed Cells in 96-well Plates C->D E Treat Cells with Serial Dilutions of Compounds D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Incubate for 2-4 hours G->H I Solubilize Formazan Crystals with DMSO H->I J Measure Absorbance at 492 nm I->J K Calculate % Cell Viability J->K L Determine IC50 Values K->L M Compare Cytotoxicity of Analogs L->M

Caption: A typical experimental workflow for comparing the cytotoxicity of novel compounds.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • This compound and its synthesized analogs

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5][6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The cytotoxicity data should be summarized in a clear and concise table for easy comparison.

CompoundModificationCell LineIC50 (µM) ± SD
Parent This compoundMCF-7Hypothetical Value
Analog 1 1-(3-Methoxyphenyl)prop-2-yn-1-olMCF-7Hypothetical Value
Analog 2 1-(4-Methoxyphenyl)prop-2-yn-1-olMCF-7Hypothetical Value
Analog 3 1-(2-Hydroxyphenyl)prop-2-yn-1-olMCF-7Hypothetical Value
Analog 4 1-(2-Chlorophenyl)prop-2-yn-1-olMCF-7Hypothetical Value
... .........
Parent This compoundHeLaHypothetical Value
Analog 1 1-(3-Methoxyphenyl)prop-2-yn-1-olHeLaHypothetical Value
... .........

Note: The IC50 values in this table are placeholders and would be determined experimentally.

The interpretation of this data will form the basis of the SAR. For example, if the 4-methoxy analog exhibits a significantly lower IC50 value than the 2-methoxy and 3-methoxy analogs, it would suggest that the para position is favored for the methoxy group's contribution to cytotoxicity.

Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Arylpropargyl alcohols and related compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[7][8]

Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis.[9] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[10]

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A Cellular Stress (e.g., DNA Damage) B Bax/Bak Activation A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F K Executioner Caspases (Caspase-3, -6, -7) Activation F->K G Ligand Binding (e.g., FasL, TNF-α) H Death Receptor Activation (e.g., FasR, TNFR1) G->H I DISC Formation (FADD, pro-Caspase-8) H->I J Caspase-8 Activation I->J J->K L Apoptosis (Cell Shrinkage, Membrane Blebbing, DNA Fragmentation) K->L

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

Cell Cycle Arrest

Many cytotoxic compounds inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).[11] This prevents the cells from dividing and can ultimately lead to apoptosis. Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population following treatment with a test compound. An accumulation of cells in a particular phase of the cell cycle is indicative of cell cycle arrest.[12]

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative cytotoxicity analysis of this compound and its analogs. By systematically designing and screening a library of related compounds, researchers can elucidate critical structure-activity relationships that will guide the optimization of this promising scaffold. The detailed experimental protocols and data interpretation strategies outlined herein will enable the generation of reliable and insightful data, paving the way for the development of novel and effective anticancer agents.

References

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  • Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. (2020, March 30). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. (n.d.). Anticancer Research. Retrieved January 24, 2026, from [Link]

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  • Propargyl Alcohol in Specialty Chemicals: Key Insights. (2024, January 30). Rawsource. Retrieved January 24, 2026, from [Link]

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A Spectroscopic Guide to the Synthesis of 1-(2-Methoxyphenyl)prop-2-yn-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise confirmation of molecular structure is paramount. The transformation of functional groups during a chemical reaction leaves a distinct fingerprint on the spectroscopic properties of the molecules involved. This guide provides an in-depth spectroscopic comparison of the propargyl alcohol, 1-(2-Methoxyphenyl)prop-2-yn-1-ol, with its precursor starting materials, 2-methoxybenzaldehyde and the ethynyl anion (derived from a reagent like ethynyltrimethylsilane). By examining the characteristic changes in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we can unequivocally validate the successful synthesis of the target molecule.

The Synthetic Pathway: From Aldehyde to Propargyl Alcohol

The synthesis of this compound is a classic example of nucleophilic addition to a carbonyl group. The reaction involves the attack of an acetylide anion on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. A common laboratory procedure involves the in situ generation of the acetylide from a protected alkyne, such as ethynyltrimethylsilane, by treatment with a strong base like n-butyllithium, followed by the addition of the aldehyde. A subsequent aqueous workup removes the silyl protecting group and protonates the newly formed alkoxide to yield the final alcohol.

This transformation is characterized by the conversion of a planar aldehyde functional group into a chiral secondary alcohol, and the incorporation of a terminal alkyne moiety. These structural changes give rise to predictable and readily identifiable shifts in spectroscopic data.

Comparative Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of the starting materials and the final product. Note that while extensive data is available for the starting materials, the data for the product is based on established chemical shift principles and comparison with closely related analogs due to the scarcity of consolidated literature data for this specific isomer.

Table 1: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Alcohol)≡C-H Stretch (Alkyne)C=O Stretch (Aldehyde)C≡C Stretch (Alkyne)
2-Methoxybenzaldehyde N/AN/A~1685 (strong)N/A
Ethynyltrimethylsilane N/AN/AN/A~2155 (medium)
This compound ~3300-3400 (broad)~3300 (sharp)N/A~2120 (weak)

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundAldehyde H (-CHO)Aromatic H'sMethoxy H's (-OCH₃)Carbinol H (-CHOH)Acetylenic H (-C≡CH)Si(CH₃)₃
2-Methoxybenzaldehyde ~10.4~6.9-7.8~3.9N/AN/AN/A
Ethynyltrimethylsilane N/AN/AN/AN/A~2.4~0.15
This compound N/A~6.9-7.5~3.8~5.5~2.6N/A
Value for the deprotected terminal alkyne.

Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundCarbonyl C (C=O)Aromatic C'sMethoxy C (-OCH₃)Carbinol C (-CHOH)Alkynyl C's (-C≡CH)
2-Methoxybenzaldehyde ~192~110-162~56N/AN/A
This compound N/A~110-157~55~65~75, ~85

In-Depth Spectroscopic Analysis

A successful reaction is confirmed by the disappearance of key signals from the starting materials and the concurrent appearance of new, characteristic signals of the product.

Infrared (IR) Spectroscopy: The Functional Group Transformation

The most telling evidence of the reaction in the IR spectrum is the complete disappearance of the strong, sharp carbonyl (C=O) stretching band of 2-methoxybenzaldehyde from around 1685 cm⁻¹.[1] In its place, the product spectrum exhibits a broad, prominent O-H stretching band in the region of 3300-3400 cm⁻¹, which is indicative of the newly formed alcohol. The presence of the alkyne is confirmed by two signals: a sharp, medium-intensity ≡C-H stretch near 3300 cm⁻¹ and a weaker C≡C triple bond stretch around 2120 cm⁻¹. The C≡C stretch in a terminal alkyne is often weak, but its presence, along with the ≡C-H signal, is a strong confirmation.

¹H NMR Spectroscopy: Tracking Proton Environments

The ¹H NMR spectrum provides a detailed map of the changes in the proton environments:

  • Disappearance of the Aldehyde Proton: The most downfield signal in the starting material, the aldehyde proton at ~10.4 ppm, will be absent in the product spectrum. This is a definitive marker of the reaction's completion.

  • Appearance of New Protons: Three new signals confirm the product's structure.

    • A singlet or doublet at ~5.5 ppm corresponds to the carbinol proton (-CHOH), the proton on the carbon bearing the new hydroxyl group.

    • A sharp singlet at ~2.6 ppm is characteristic of the terminal acetylenic proton (-C≡CH).

    • A broad, exchangeable singlet for the hydroxyl proton (-OH) will also appear, though its chemical shift can vary depending on concentration and solvent purity.

  • Shifts in Aromatic and Methoxy Signals: While the aromatic protons of 2-methoxybenzaldehyde show a complex pattern, the conversion of the electron-withdrawing aldehyde group to a less withdrawing alcohol-substituted carbon causes slight upfield shifts in the signals of the neighboring aromatic protons. The methoxy signal at ~3.9 ppm remains relatively unchanged.

¹³C NMR Spectroscopy: A Carbon Skeleton Perspective

The ¹³C NMR spectrum corroborates the evidence from IR and ¹H NMR by showing the transformation of the carbon backbone:

  • Aldehyde to Carbinol Carbon: The aldehyde carbonyl carbon signal at ~192 ppm in 2-methoxybenzaldehyde disappears entirely.[2] A new signal appears in the alcohol region, around 65 ppm, representing the carbinol carbon (-CHOH).

  • Appearance of Alkyne Carbons: Two new signals in the characteristic alkyne region confirm the presence of the C≡C bond. The substituted alkynyl carbon (-C ≡CH) appears around 85 ppm, while the terminal carbon (C H≡C-) is found further upfield, around 75 ppm.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation: Slowly add ethynyltrimethylsilane to the cooled THF. Then, add n-butyllithium (n-BuLi) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium trimethylsilylacetylide.

  • Nucleophilic Addition: Add a solution of 2-methoxybenzaldehyde in anhydrous THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours.

  • Deprotection & Quench: Remove the cooling bath and allow the reaction to warm to 0 °C. Add a solution of tetrabutylammonium fluoride (TBAF) in THF to cleave the trimethylsilyl protecting group. Stir for 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow
  • Sample Preparation: Prepare separate, dilute solutions of the starting materials and the purified product in a deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare neat films or KBr pellets for IR analysis.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and IR spectra for all samples using standard instrument parameters.

  • Comparative Analysis:

    • Overlay the IR spectra to visualize the disappearance of the C=O peak and the appearance of the O-H and ≡C-H peaks.

    • Align the NMR spectra and identify the disappearance of the aldehyde proton signal.

    • Integrate the ¹H NMR signals of the product to confirm the proton ratios.

    • Assign all peaks in the ¹H and ¹³C NMR spectra of the product, comparing them to the starting material spectra and literature values for similar functional groups.

Visualizing the Process

The following diagrams illustrate the workflow and the key spectroscopic transformations that confirm the synthesis.

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Nucleophilic Addition Nucleophilic Addition 2-Methoxybenzaldehyde->Nucleophilic Addition Ethynyl-TMS Ethynyl-TMS Deprotonation (n-BuLi, -78C) Deprotonation (n-BuLi, -78C) Ethynyl-TMS->Deprotonation (n-BuLi, -78C) Deprotonation (n-BuLi, -78C)->Nucleophilic Addition Deprotection (TBAF) Deprotection (TBAF) Nucleophilic Addition->Deprotection (TBAF) Workup & Purification Workup & Purification Deprotection (TBAF)->Workup & Purification This compound This compound Workup & Purification->this compound Spectroscopic_Changes cluster_SM Starting Material Spectra (2-Methoxybenzaldehyde) cluster_P Product Spectra (this compound) sm_ir IR C=O stretch ~1685 cm⁻¹ p_ir IR O-H stretch ≡C-H stretch ~3300-3400 cm⁻¹ ~3300 cm⁻¹ sm_ir:f0->p_ir:f0 Disappears sm_h_nmr ¹H NMR Aldehyde H ~10.4 ppm p_h_nmr ¹H NMR Carbinol H Acetylenic H ~5.5 ppm ~2.6 ppm sm_h_nmr:f0->p_h_nmr:f0 Disappears sm_c_nmr ¹³C NMR Carbonyl C ~192 ppm p_c_nmr ¹³C NMR Carbinol C Alkynyl C's ~65 ppm ~75, 85 ppm sm_c_nmr:f0->p_c_nmr:f0 Disappears

Caption: Key spectroscopic shifts confirming product formation.

References

  • N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Available from: [Link]

  • Trimethylsilylacetylene. PubChem, National Institutes of Health. Available from: [Link]

  • 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. NMR Wiki. Available from: [Link]

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Navigating the Patent Maze: A Guide to Assessing the Novelty of 1-(2-Methoxyphenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-Methoxyphenyl)prop-2-yn-1-ol Scaffold: A Propitious Starting Point

The this compound core structure presents a compelling scaffold for therapeutic innovation. It combines an aryl group, a propargyl alcohol moiety, and a methoxy substitution, each contributing to its physicochemical properties and potential biological activity. Propargyl alcohols, in general, are valuable intermediates in the synthesis of a variety of pharmaceuticals, including anticancer and antineoplastic drugs. The propargyl group itself is a key feature in several marketed drugs, valued for its ability to act as a covalent warhead or to orient molecules within enzyme active sites.

While a dense patent landscape specifically claiming therapeutic uses of this compound derivatives is not apparent from a broad search, the therapeutic potential of the broader class of aryl propargyl derivatives is well-documented. This presents a significant opportunity for researchers to innovate within this chemical space. This guide will equip you with the tools to assess the novelty of your own derivatives and navigate the path to securing intellectual property.

The Broader Patent Landscape: Lessons from Related Propargyl Derivatives

To understand how to establish novelty for a this compound derivative, it is instructive to examine the patenting strategies for structurally related compounds. A notable example is the patent family around arylalkenylpropargylamine derivatives for the treatment of neurodegenerative diseases.

One such patent, WO2015087094A1, discloses a series of these compounds with potent monoamine oxidase B (MAO-B) inhibitory activity and neuroprotective properties.[1] This patent is an excellent case study in how to establish novelty for a new class of propargyl-containing compounds.

Table 1: Key Features of a Representative Patent for Propargyl Derivatives (WO2015087094A1)

FeatureDescriptionImplication for Novelty Assessment
Core Scaffold ArylalkenylpropargylamineWhile not identical to our core scaffold, it establishes that propargylamines with aryl groups are a known area of therapeutic invention. Your derivative must be structurally distinct.
Claimed Indication Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's)A new, non-obvious therapeutic use for your this compound derivative could be patentable, even if the core structure has been previously disclosed for another purpose.
Mechanism of Action MAO-B InhibitionDemonstrating a novel mechanism of action for your compound can strengthen a patent claim.
Scope of Claims Broad Markush structure covering numerous substitutionsYour novel derivative must not fall within the scope of existing broad claims. A thorough analysis of the Markush structures in related patents is crucial.
Supporting Data In vitro MAO-B inhibition assays, neuroprotection studiesRobust experimental data is essential to support the claimed therapeutic utility and demonstrate an inventive step.

A Framework for Assessing Novelty

The novelty of a new chemical entity can be established in three primary domains: the structure of the molecule itself, its application (i.e., its therapeutic use), and the process used to synthesize it.

G cluster_0 Novelty Assessment Workflow Start Start Define New Derivative Define New Derivative Start->Define New Derivative Prior Art Search Prior Art Search Define New Derivative->Prior Art Search Structural Novelty? Structural Novelty? Prior Art Search->Structural Novelty? Novel Application? Novel Application? Structural Novelty?->Novel Application? No Potentially Patentable Potentially Patentable Structural Novelty?->Potentially Patentable Yes Novel Process? Novel Process? Novel Application?->Novel Process? No Novel Application?->Potentially Patentable Yes Novel Process?->Potentially Patentable Yes Not Novel Not Novel Novel Process?->Not Novel No

Caption: Workflow for assessing the patentability of a new chemical derivative.

Structural Novelty

A new derivative is considered structurally novel if its chemical structure has not been previously disclosed in any public forum (patents, scientific literature, etc.). For this compound derivatives, structural novelty can be achieved through various modifications:

  • Substitution on the Phenyl Ring: The addition, removal, or modification of substituents on the 2-methoxyphenyl ring. For example, adding halogen, alkyl, or other functional groups.

  • Modification of the Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group with other functionalities like amines or thiols.

  • Modification of the Alkyne Group: Functionalization of the terminal alkyne, for example, through Sonogashira coupling to introduce further aryl or alkyl groups.

  • Stereochemistry: If the parent compound is a racemate, the isolation and characterization of a single enantiomer with superior biological activity can be considered novel.

Novelty in Application

Even if a compound's structure is known, a new and non-obvious therapeutic use can be patented. For instance, if a this compound derivative was previously described as a precursor for a photochromic material, its new use as a neuroprotective agent would be considered novel.

To establish novelty in application, you must provide compelling evidence of the compound's efficacy in the new indication. This typically involves:

  • In vitro assays: Demonstrating activity in cell-based models relevant to the new disease target.

  • In vivo studies: Showing efficacy and a favorable safety profile in animal models of the disease.

Recent patent applications highlight the exploration of compounds with a methoxyphenyl moiety for treating neurological disorders and various cancers.[2] This suggests that these therapeutic areas are promising avenues for discovering novel applications for your derivatives.

Novelty in Process

A new, improved method for synthesizing a known compound can also be patented. The key is to demonstrate an "inventive step," meaning the new process is not an obvious variation of existing methods. This can be achieved by:

  • Improved Yield or Purity: A new synthetic route that significantly increases the yield or purity of the final product.

  • Reduced Cost or Complexity: A more economical or streamlined process that uses cheaper starting materials or fewer steps.

  • Enhanced Safety or Environmental Profile: A "greener" synthesis that avoids hazardous reagents or byproducts.

The patent literature contains numerous methods for the synthesis of propargyl alcohol and its derivatives, often focusing on improving safety and efficiency.[3][4][5] A novel process for synthesizing this compound derivatives would need to offer a clear advantage over these established methods.

Experimental Protocol: A Representative Synthesis of a this compound Derivative

This protocol describes a general and robust method for the synthesis of a this compound derivative, based on the addition of a terminal alkyne to an aldehyde. This method is widely applicable and serves as a good starting point for exploring the synthesis of novel derivatives.

G cluster_0 Synthetic Pathway 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Intermediate Silyl-protected Alcohol Intermediate Silyl-protected Alcohol 2-Methoxybenzaldehyde->Intermediate Silyl-protected Alcohol Ethynyltrimethylsilane Ethynyltrimethylsilane n-BuLi n-BuLi Ethynyltrimethylsilane->n-BuLi Deprotonation n-BuLi->Intermediate Silyl-protected Alcohol Nucleophilic Addition Final Product This compound Intermediate Silyl-protected Alcohol->Final Product Desilylation TBAF TBAF TBAF->Final Product

Caption: A representative synthetic route to this compound.

Objective: To synthesize this compound from 2-methoxybenzaldehyde and ethynyltrimethylsilane.

Materials:

  • 2-Methoxybenzaldehyde

  • Ethynyltrimethylsilane

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation of the Alkyne:

    • Slowly add ethynyltrimethylsilane to the cooled THF.

    • Add n-butyllithium solution dropwise via syringe. The use of a silyl-protected alkyne prevents the formation of potentially explosive metal acetylides and improves solubility.

    • Stir the mixture at -78 °C for 30 minutes. This step generates the lithium acetylide nucleophile.

  • Nucleophilic Addition to the Aldehyde:

    • In a separate flask, dissolve 2-methoxybenzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the lithium acetylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Desilylation:

    • Dissolve the crude silyl-protected alcohol in THF.

    • Add TBAF solution and stir at room temperature for 1 hour. TBAF is a fluoride source that selectively cleaves the silicon-carbon bond.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.

Self-Validation and Causality:

  • Inert Atmosphere and Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvents is critical because organolithium reagents like n-BuLi are highly reactive with water and oxygen.

  • Low-Temperature Control: The reaction is performed at -78 °C to control the reactivity of the n-BuLi and prevent side reactions, such as polymerization or undesired additions.

  • TLC Monitoring: Regular monitoring by TLC allows for the determination of the reaction's completion and helps in optimizing reaction times, preventing the formation of degradation products.

  • Chromatographic Purification: Column chromatography is a standard and reliable method for separating the desired product from unreacted starting materials and byproducts, ensuring high purity of the final compound.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. While the direct patent landscape for its derivatives appears sparse, this creates a significant opportunity for researchers. By understanding the principles of structural novelty, novelty in application, and novelty in process, and by employing robust synthetic and analytical methodologies, researchers can effectively navigate the patenting process. The key to success lies in a thorough understanding of the prior art for related compounds and the generation of compelling experimental data to support the novelty and utility of any new derivative.

References

  • US3218362A - Preparation of propargyl alcohol.
  • US3383427A - Procedure for synthesis of propargyl alcohol.
  • DE502004003979D1 - PROCESS FOR PREPARING PROPARGYL ALCOHOL.
  • WO2015087094A1 - New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases.
  • US20240342138A1 - Microtubule targeting agents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.